molecular formula C11H14N2O2 B1284530 N-(4-aminophenyl)tetrahydrofuran-2-carboxamide CAS No. 926223-69-0

N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Katalognummer: B1284530
CAS-Nummer: 926223-69-0
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: UTTNQGIDXBLDRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(4-aminophenyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-aminophenyl)oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h3-6,10H,1-2,7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTNQGIDXBLDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery and development. Among these, molecules incorporating both a saturated heterocyclic system and an arylamine moiety are of significant interest due to their prevalence in a wide array of biologically active compounds. This compound represents a key scaffold, combining the conformational constraints and physicochemical properties of the tetrahydrofuran ring with the versatile reactivity of the 4-aminophenyl group. The tetrahydrofuran motif, in particular, is a structural component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] This guide provides a comprehensive overview of the viable synthetic pathways to this target molecule, grounded in established chemical principles and supported by field-proven insights. It is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible methodology for the preparation of this and structurally related compounds.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to a logical and efficient forward synthesis strategy. The most apparent disconnection is at the amide bond, a common and well-understood transformation in organic synthesis. This leads to two key starting materials: tetrahydrofuran-2-carboxylic acid and a suitable aniline derivative.

To circumvent the challenges associated with the direct and selective acylation of the more nucleophilic amino group in 1,4-phenylenediamine, a more strategic approach involves the use of a protected aniline, namely 4-nitroaniline. The nitro group serves as a latent amino group, which can be unmasked in the final step of the synthesis. This two-step approach is a widely employed and reliable strategy for the synthesis of N-aryl amides bearing a free amino group.[2]

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction A Tetrahydrofuran-2-carboxylic acid C N-(4-nitrophenyl)tetrahydrofuran- 2-carboxamide A->C Coupling Agent or SOCl2 B 4-Nitroaniline B->C D N-(4-nitrophenyl)tetrahydrofuran- 2-carboxamide E N-(4-aminophenyl)tetrahydrofuran- 2-carboxamide D->E Reduction (e.g., H2, Pd/C)

Figure 1: Overall synthetic strategy for this compound.

Part 1: The Crucial Amide Coupling Reaction

The formation of the amide bond between tetrahydrofuran-2-carboxylic acid and 4-nitroaniline is the pivotal first step in this synthesis. Two primary, field-proven methodologies are presented here, each with its own set of advantages and considerations.

Methodology 1A: Activation of the Carboxylic Acid with Thionyl Chloride

This classic and robust method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, which readily undergoes nucleophilic acyl substitution with the amine.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.

  • Reflux Conditions: The reaction is typically carried out at elevated temperatures (reflux) to ensure a sufficient reaction rate for the formation of the acyl chloride.

  • Inert Solvent: An inert solvent such as dichloromethane (DCM) or toluene is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Base (e.g., Triethylamine, Pyridine): The subsequent reaction of the acyl chloride with 4-nitroaniline generates HCl as a byproduct. A non-nucleophilic organic base is added to neutralize this acid, preventing the protonation of the aniline starting material and driving the reaction towards the amide product.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide

  • Acyl Chloride Formation:

    • To a solution of tetrahydrofuran-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude tetrahydrofuran-2-carbonyl chloride is typically used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude tetrahydrofuran-2-carbonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 4-nitroaniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

    • Slowly add the solution of the acyl chloride to the 4-nitroaniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide as a solid.

Methodology 1B: Direct Amide Coupling Using Coupling Reagents

Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ, offering milder reaction conditions and broader functional group tolerance.

Causality Behind Experimental Choices:

  • Coupling Reagents (e.g., EDC, HOBt, DMAP): A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and racemization (if applicable). DMAP acts as a potent acylation catalyst.

  • Aprotic Solvent: Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are typically used.

  • Room Temperature Reaction: This method often proceeds efficiently at room temperature, which is advantageous for sensitive substrates.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide

  • To a stirred solution of tetrahydrofuran-2-carboxylic acid (1.2 eq.) in anhydrous acetonitrile, add EDC (1.0 eq.), HOBt (0.1 eq.), and DMAP (1.0 eq.).[3]

  • Add 4-nitroaniline (1.0 eq.) to the reaction mixture.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide.

Data Summary for Step 1

ParameterMethodology 1A (Acyl Chloride)Methodology 1B (Coupling Reagents)
Key Reagents Tetrahydrofuran-2-carboxylic acid, SOCl₂, 4-nitroaniline, TriethylamineTetrahydrofuran-2-carboxylic acid, 4-nitroaniline, EDC, HOBt, DMAP
Solvent Dichloromethane (DCM)Acetonitrile, DCM, or DMF
Temperature Reflux (acyl chloride formation), 0 °C to RT (amide formation)Room Temperature
Typical Yield 70-90%75-95%
Purity High after recrystallizationHigh after chromatography/recrystallization
Advantages Cost-effective reagents, scalable.Milder conditions, good for sensitive substrates.
Disadvantages Harsher conditions, generation of HCl.More expensive reagents, potential for side products.

Part 2: Unmasking the Amine: The Nitro Group Reduction

The final step in the synthesis is the reduction of the nitro group in N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide to the corresponding primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst (Palladium on Carbon, Pd/C): 10% Palladium on activated carbon is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. It offers excellent activity and selectivity.

  • Hydrogen Source (H₂ gas or Transfer Hydrogenation): The reduction can be achieved using hydrogen gas, typically at atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation using a hydrogen donor like sodium hypophosphite or ammonium formate can be employed, which avoids the need for specialized high-pressure hydrogenation equipment.

  • Solvent: Protic solvents like ethanol or methanol are excellent choices for this reaction as they readily dissolve the starting material and facilitate the reaction on the catalyst surface.

Experimental Protocol: Synthesis of this compound

  • Catalytic Hydrogenation with H₂ Gas:

    • Dissolve N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide (1.0 eq.) in ethanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

  • Transfer Hydrogenation:

    • Suspend N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide (1.0 eq.) and 10% Pd/C in a suitable solvent such as methanol or ethanol.

    • Add a solution of sodium hypophosphite monohydrate (e.g., 5-10 eq.) in water portion-wise at a controlled temperature (e.g., 70-75 °C).[4]

    • Monitor the reaction by TLC.

    • After complete conversion, cool the reaction mixture and filter off the catalyst.

    • The work-up may involve adjusting the pH of the filtrate and extracting the product with an organic solvent.

Data Summary for Step 2

ParameterCatalytic Hydrogenation (H₂)Transfer Hydrogenation
Key Reagents N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide, H₂, 10% Pd/CN-(4-nitrophenyl)tetrahydrofuran-2-carboxamide, 10% Pd/C, Sodium Hypophosphite
Solvent Ethanol, MethanolMethanol, Ethanol
Temperature Room Temperature70-75 °C
Typical Yield >90%>90%
Purity Generally highHigh, may require further purification
Advantages Clean reaction, high yield.Avoids high-pressure H₂ gas.
Disadvantages Requires specialized hydrogenation equipment.May require more complex work-up.

Characterization and Validation

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O, N-H stretches, nitro group vibrations).

  • Melting Point Analysis: To assess the purity of the crystalline products.

Safety Considerations

  • Thionyl Chloride: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 4-Nitroaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely.

  • Hydrogen Gas: Highly flammable. Ensure proper ventilation and avoid ignition sources.

Conclusion

The synthesis of this compound is a straightforward yet illustrative example of a multi-step organic synthesis that employs fundamental and reliable chemical transformations. The two-step pathway, involving an initial amide coupling followed by a nitro group reduction, offers flexibility in the choice of reagents and reaction conditions, allowing for adaptation to various laboratory settings and scales. By understanding the underlying principles and carefully executing the experimental protocols outlined in this guide, researchers can confidently and efficiently prepare this valuable chemical scaffold for further investigation in their drug discovery and development programs.

References

  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

  • Gao, Y., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(4), 886-893. Available at: [Link]

  • Gennäs, G. B. (2018). Supporting information of “Catalytic Hydrogenation of N-4-nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor”. Royal Society of Chemistry. Available at: [Link]

  • Jadhav, S. D., et al. (2020). Synthesis of amides by activation of carboxylic acids using phosphonitrilic chloride. Indo American Journal of Pharmaceutical Research, 10(01), 1017-1022. Available at: [Link]

  • Naveen, S., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Structural Chemistry, 17(5), 569-575. Available at: [Link]

  • Patel, K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153177. Available at: [Link]

  • Ri-Armesto, J. A., et al. (2002). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. Google Patents, EP1230231B1.
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259. Available at: [Link]

Sources

Physicochemical properties of "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel chemical entity, this compound. While specific experimental data for this compound is not extensively documented in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and established, authoritative methodologies to create a predictive and practical profile. We delve into the critical parameters that govern a compound's behavior in a biological system—solubility, lipophilicity (LogP), and ionization (pKa)—and their profound implications for drug discovery and development.[1][2][3] This guide is structured to be a self-contained resource, providing not only predictive data but also detailed, field-proven protocols for the empirical determination of these properties.

Molecular Identity and Structural Analysis

This compound is a unique molecule incorporating a saturated heterocyclic tetrahydrofuran (THF) ring, an amide linkage, and a para-substituted aniline moiety. This combination of functional groups suggests potential for hydrogen bonding, aromatic interactions, and a degree of conformational flexibility, all of which are critical determinants of its interaction with biological targets. The presence of both hydrogen bond donors (the two amine groups, the amide N-H) and acceptors (the furan oxygen, the amide carbonyl oxygen) is a key feature influencing its properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound Nomenclature
Molecular Formula C₁₁H₁₄N₂O₂ Calculated
Molecular Weight 206.24 g/mol Calculated

| CAS Number | Not Assigned | Database Search |

Core Physicochemical Properties: Predicted Profile and Significance

The interplay of a molecule's physicochemical properties governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of drug development.[2][3][4] Deviations in these properties can lead to issues with bioavailability, selectivity, and toxicity, contributing to attrition in the drug development pipeline.[1]

Table 2: Summary of Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
Melting Point (°C) 160 - 180 Influences solubility, stability, and formulation choices.
Aqueous Solubility Low to Moderate Critical for absorption; poor solubility is a major hurdle for oral bioavailability.[5]
LogP (o/w) 1.0 - 1.5 Measures lipophilicity; affects permeability, metabolism, and promiscuity.[6]
pKa (Basic) 4.0 - 5.0 (Aniline N) Determines the state of ionization at physiological pH, impacting solubility and receptor binding.

| pKa (Acidic) | ~17 (Amide N-H) | The amide proton is generally not considered acidic under physiological conditions. |

Aqueous Solubility

Significance: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed.[5] Therefore, aqueous solubility is a fundamental determinant of bioavailability.[7] Low solubility is a leading cause of failure for new chemical entities.[5] Solubility can be classified as kinetic or thermodynamic. Kinetic solubility measures the precipitation of a compound from a stock solution (often DMSO) into an aqueous buffer, which is useful for high-throughput screening.[8] Thermodynamic solubility, the true equilibrium value, is the maximum concentration of a compound that can be dissolved in a medium and is considered the "gold standard".[8][9]

Prediction for this compound: The molecule possesses both hydrophilic (amines, amide, ether oxygen) and lipophilic (phenyl ring, THF backbone) regions. The aniline and amide groups can participate in hydrogen bonding with water. However, the overall structure has a degree of rigidity and a nonpolar surface area that may limit extensive hydration. The aniline group's basicity means solubility will be pH-dependent, increasing significantly at pH values below its pKa.

Lipophilicity (LogP)

Significance: The octanol-water partition coefficient (P) is the ratio of a compound's concentration in an immiscible octanol/water two-phase system at equilibrium.[10] Its logarithm, LogP, is a critical measure of lipophilicity. This property profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its susceptibility to metabolic enzymes.[6] While a certain level of lipophilicity is required for membrane permeation, excessively high LogP values are often associated with poor absorption, rapid metabolism, and off-target toxicity.[2]

Prediction for this compound: The calculated LogP is expected to be in the range of 1.0-1.5. This moderate value suggests a favorable balance between aqueous solubility and lipid membrane permeability, a desirable trait for many drug candidates.

Ionization Constant (pKa)

Significance: The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. Since most drugs are weak acids or bases, their charge state at physiological pH (~7.4) dictates their solubility, permeability, and ability to interact with their biological target. The aniline nitrogen in the subject molecule is the primary basic center. At pH values below its pKa, this group will be protonated (cationic), which typically enhances aqueous solubility but can reduce membrane permeability.

Prediction for this compound: The primary basic center is the aromatic amine (aniline). Aniline itself has a pKa of ~4.6. The electron-donating effect of the amide group (via resonance) is complex and its position relative to the amine will influence the exact pKa. A predicted pKa in the range of 4.0-5.0 is reasonable. This implies that at physiological pH 7.4, the molecule will be predominantly in its neutral, un-ionized form, which is generally more favorable for passive diffusion across cell membranes.

Experimental Protocols for Physicochemical Characterization

The following sections provide robust, step-by-step protocols for the empirical determination of the key physicochemical properties. These methods are based on established industry standards and regulatory guidelines.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality & Rationale: The shake-flask method is widely recognized as the gold-standard for determining thermodynamic solubility because it allows a true equilibrium to be established between the undissolved solid and the saturated solution.[9][11] An equilibration time of 24-48 hours is chosen to ensure that the dissolution process has reached its endpoint, which is confirmed by the visible presence of excess solid.

Workflow Diagram: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a clear glass vial. The excess is critical to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 24 hours.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed for at least 1 hour. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

  • Quantification: Prepare a standard calibration curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze it using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

Protocol: Partition Coefficient (LogP) by HPLC Method

Causality & Rationale: While the shake-flask method is the traditional approach for LogP, the HPLC method (based on OECD Guideline 117) offers higher throughput and is suitable for a wide range of compounds.[12] The method is based on the principle that a compound's retention time on a nonpolar (e.g., C18) stationary phase has a linear correlation with its LogP.[13] By calibrating the system with a series of reference compounds with known LogP values, the LogP of the unknown compound can be accurately determined from its retention time.[13]

Workflow Diagram: LogP Determination by HPLC

Caption: Workflow for LogP Determination via the HPLC Retention Time Method.

Step-by-Step Methodology:

  • System Setup: Use a standard HPLC system with a reverse-phase column (e.g., C18 or C8). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

  • Calibration Standards: Prepare solutions of at least six commercially available reference compounds with well-documented LogP values that bracket the expected LogP of the test compound.

  • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time or "dead time."

  • Calibration Run: Inject each reference standard individually and record its retention time (tᵣ).

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀.

  • Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their calculated log(k) values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95 for a valid calibration.

  • Test Compound Analysis: Prepare a solution of this compound and inject it onto the same HPLC system under identical conditions. Record its retention time.

  • Calculate Test Compound LogP: Calculate the log(k) for the test compound. Use the regression equation from the calibration curve to calculate its LogP value.

Conclusion

This compound presents a physicochemical profile that is promising for further investigation in a drug discovery context. Its predicted moderate lipophilicity and pH-dependent solubility suggest a molecule that can be optimized for favorable ADME properties. The true empirical values for these properties, however, must be determined experimentally. The protocols detailed within this guide provide a clear and authoritative pathway for researchers to obtain this critical data, thereby enabling informed decision-making in lead optimization and candidate selection processes. A thorough understanding and characterization of these foundational properties are indispensable for mitigating development risks and successfully advancing new chemical entities toward the clinic.

References

  • ResearchGate. Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

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  • International Journal of Pharmaceutical Erudition. Importance of Physicochemical Properties In Drug Discovery. Available from: [Link]

  • National Institutes of Health (NIH). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. Available from: [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Available from: [Link]

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  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

  • Google Patents. Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
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  • Regulations.gov. Determination of the Partition Coefficient. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Available from: [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

  • Pesticide Registration Toolkit. Partition coefficient octanol/water. Available from: [Link]

  • Semantic Scholar. A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Available from: [Link]

  • ResearchGate. Physical Properties in Drug Design. Available from: [Link]

  • Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • ACS Publications. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. Available from: [Link]

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A Comprehensive Guide to the Structural Elucidation of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the synthesis of novel chemical entities is merely the opening chapter. The true value of a new molecule is unlocked only through its precise and unequivocal structural characterization. This guide provides an in-depth, field-proven methodology for the structural elucidation of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide, a compound featuring a confluence of key pharmacophoric motifs: a primary aromatic amine, a secondary amide linker, and a chiral tetrahydrofuran core.

Our approach is not a mere checklist of analytical techniques. Instead, it is a strategic, multi-pronged workflow designed as a self-validating system. Each piece of data gathered from one technique must be corroborated by another, creating a logical and unassailable confirmation of the molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require not just data, but verified, actionable intelligence on their synthesized compounds.

Foundational Analysis: Confirming Mass and Elemental Composition

The first principle of structural elucidation is to confirm the most fundamental properties of the molecule: its molecular weight and elemental formula. This step serves as the bedrock upon which all subsequent connectivity and functional group analysis is built. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are the gold standards for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Causality: We employ HRMS, specifically with a soft ionization technique like Electrospray Ionization (ESI), to prevent premature fragmentation and clearly identify the protonated molecular ion [M+H]⁺. The high resolution (typically <5 ppm mass accuracy) allows for the confident determination of the elemental formula by distinguishing between ions of the same nominal mass. For this compound (C₁₁H₁₄N₂O₂), the presence of two nitrogen atoms dictates an even nominal molecular weight, a principle known as the Nitrogen Rule, which provides an immediate, rudimentary check of our hypothesis.[1][2]

Expected Data: HRMS

Parameter Theoretical Value Observed Value Rationale
Molecular Formula C₁₁H₁₄N₂O₂ - Derived from synthesis precursors.
Exact Mass [M] 206.1055 - Calculated for C₁₁H₁₄N₂O₂.
[M+H]⁺ Ion 207.1133 ~207.1130 (±5 ppm) The primary ion expected in ESI positive mode.

| [M+Na]⁺ Ion | 229.0953 | ~229.0949 (±5 ppm) | A common adduct, providing secondary confirmation. |

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Instrument: Utilize a high-resolution mass spectrometer such as an Orbitrap or TOF system.

  • Method:

    • Ionization Mode: ESI, Positive.

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical formula.

Elemental Analysis (CHNS)

Causality: While HRMS provides a highly accurate mass-to-charge ratio, elemental analysis offers an orthogonal, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen. A successful correlation between the theoretical percentages and the experimentally determined values provides robust, independent validation of the elemental formula.

Expected Data: Elemental Analysis

Element Theoretical % Found %
Carbon (C) 64.06 64.06 ± 0.4
Hydrogen (H) 6.84 6.84 ± 0.4

| Nitrogen (N) | 13.58 | 13.58 ± 0.4 |

The Core Directive: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Our strategy employs a logical progression from 1D to 2D experiments to build the molecular structure piece by piece.

Causality: The choice of solvent is critical. We select DMSO-d₆ because its polarity effectively solubilizes the compound, and its hydrogen-bonding acceptor nature slows the exchange of labile amide (N-H) and amine (N-H₂) protons, allowing them to be clearly observed.[3]

¹H NMR: Mapping the Proton Environment

This experiment provides the initial overview of the hydrogen environments. Key insights are drawn from chemical shift, integration (proton count), and multiplicity (splitting patterns).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Key Correlations
H-10 (Amide N-H) ~9.8 s 1H Deshielded by carbonyl; broad singlet. Exchangeable with D₂O.
H-6, H-8 (Aromatic) ~7.4 d 2H Ortho to amide group, deshielded. Part of AA'BB' system.
H-5, H-9 (Aromatic) ~6.6 d 2H Ortho to amine group, shielded by electron-donating effect. Part of AA'BB' system.
H-11 (Amine N-H₂) ~5.0 s 2H Broad singlet due to exchange. Exchangeable with D₂O.
H-2 (THF α-CH) ~4.2 t or dd 1H Deshielded by both the adjacent ether oxygen and the amide carbonyl.
H-4α, H-4β (THF O-CH₂) ~3.8 - 3.6 m 2H Protons adjacent to the ether oxygen.

| H-3α, H-3β (THF CH₂) | ~2.2 - 1.8 | m | 2H | Aliphatic protons on the THF ring. |

¹³C NMR & DEPT-135: The Carbon Skeleton

This provides a count of unique carbon environments and, in conjunction with DEPT-135, distinguishes between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) DEPT-135 Rationale
C-1 (Carbonyl C=O) ~171 No Signal Amide carbonyl, highly deshielded.
C-7 (Aromatic C-NH) ~145 No Signal Aromatic carbon attached to the amide nitrogen.
C-4 (Aromatic C-NH₂) ~128 No Signal Aromatic carbon attached to the amine nitrogen.
C-5, C-9 (Aromatic CH) ~121 Positive Aromatic CH ortho to the amide.
C-6, C-8 (Aromatic CH) ~114 Positive Aromatic CH ortho to the amine.
C-2 (THF α-CH) ~75 Positive Carbon adjacent to ether oxygen and amide.
C-4 (THF O-CH₂) ~67 Negative Carbon adjacent to ether oxygen.
C-3 (THF CH₂) ~29 Negative Aliphatic carbon.

| C-3' (THF CH₂) | ~25 | Negative | Aliphatic carbon. |

2D NMR: Unambiguous Connectivity Confirmation

2D NMR experiments are non-negotiable for verifying the connections proposed by 1D data.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

    • Self-Validation: We expect to see correlations between H-6/H-8 and H-5/H-9 in the aromatic system, and a clear correlation pathway from H-2 through the H-3 and H-4 protons of the THF ring. The absence of these correlations would immediately invalidate the proposed structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon (¹J-coupling).

    • Self-Validation: Every proton signal (except the labile N-H protons) must show a correlation to a carbon signal. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment for connecting the distinct structural fragments.

    • Critical Validation: The entire structural hypothesis rests on key HMBC correlations:

      • Amide Link: A correlation from the aromatic protons H-6/H-8 to the carbonyl carbon C-1 proves the phenyl ring is attached to the amide nitrogen.

      • THF-Amide Link: A correlation from the THF proton H-2 to the carbonyl carbon C-1 confirms the attachment of the THF ring to the amide.

      • Intra-ring Correlations: Confirm the connectivity within the aromatic and THF rings.

Workflow for NMR Structural Elucidation

NMR_Workflow start Purified Sample in DMSO-d6 H1 1. ¹H NMR start->H1 Proton Environments C13 2. ¹³C & DEPT NMR start->C13 Carbon Skeleton COSY 3. COSY H1->COSY ¹H-¹H Connectivity HSQC 4. HSQC H1->HSQC ¹H-¹³C Direct Attachment C13->HSQC HMBC 5. HMBC COSY->HMBC Assign Protons HSQC->HMBC Assign Carbons structure Verified Structure HMBC->structure Long-Range Connectivity (Final Proof)

Caption: Logical workflow for NMR experiments.

Key HMBC Correlations for Structural Confirmation

HMBC_Correlations cluster_mol mol H6 C1 H6->C1 H6 -> C1 3J H2 H2->C1 H2 -> C1 2J C7 H10 H10->C7 H10 -> C7 2J

Caption: Key 2- and 3-bond HMBC correlations.

Functional Group Verification: Infrared (IR) Spectroscopy

Causality: While NMR provides the structural skeleton, FTIR offers rapid and definitive confirmation of the key functional groups present. The vibrational frequencies of bonds act as molecular fingerprints. We expect to see characteristic stretches for the amines, the amide, and the ether.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

  • Method:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups.[4][5][6]

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3450 - 3350 Medium N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine (-NH₂)
~3300 Medium N-H Stretch Secondary Amide (-CONH-)
~1650 Strong C=O Stretch (Amide I Band) Secondary Amide (-CONH-)
~1540 Medium N-H Bend (Amide II Band) Secondary Amide (-CONH-)

| ~1100 | Strong | C-O-C Asymmetric Stretch | Ether (Tetrahydrofuran) |

Synthesis and Final Confirmation

  • HRMS and Elemental Analysis collaboratively confirm the elemental formula is C₁₁H₁₄N₂O₂.

  • FTIR confirms the presence of the requisite amine, amide, and ether functional groups.

  • ¹H and ¹³C NMR provide the correct count and type of proton and carbon environments.

  • COSY and HSQC map the direct connections within the phenyl and tetrahydrofuran fragments.

  • HMBC provides the ultimate, unambiguous proof, stitching the fragments together across the amide bond.

This orthogonal, self-validating workflow ensures the highest degree of confidence in the final structure, providing a solid foundation for any subsequent research, development, or regulatory activities.

References

  • Parveen, S. et al. (2020). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 747955, N-(4-hydroxyphenyl)furan-2-carboxamide. Available at: [Link]

  • Roberts, J.D., & Caserio, M.C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

  • JoVE (2023). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • OpenStax (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Gao, S. et al. (2015). Using FTIR spectroscopy to study the phase transitions of poly(N-isopropylacrylamide) in tetrahydrofuran-d 8/D2O. ResearchGate. Available at: [Link]

  • Grdadolnik, J. (2002). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 26, 511-513. Available at: [Link]

  • Wójcik, M. et al. (2014). Hydration of tetrahydrofuran derived from FTIR spectroscopy. ResearchGate. Available at: [Link]

  • Reichert, W.M. et al. (1995). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to Sourcing Starting Materials for N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing the necessary starting materials for the synthesis of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and a reliable supply of its precursors is crucial for seamless research and development.

Introduction

This compound serves as a critical building block in medicinal chemistry. Its structural motif, featuring a tetrahydrofuran ring coupled to an aminophenyl group via an amide linkage, is found in several biologically active molecules. The efficient synthesis of this intermediate is paramount, beginning with the strategic sourcing of high-quality starting materials. This guide will delve into the primary synthetic routes and the procurement of the requisite precursors.

Strategic Sourcing of Primary Starting Materials

The synthesis of this compound predominantly involves the coupling of a tetrahydrofuran-2-carboxylic acid derivative with a protected or masked aniline derivative, followed by a final deprotection or reduction step. The two principal starting materials are therefore:

  • Tetrahydrofuran-2-carboxylic acid (or its activated form)

  • p-Nitroaniline (or a related p-substituted aniline)

A two-step synthetic approach is commonly employed, starting with the amide coupling of tetrahydrofuran-2-carboxylic acid and p-nitroaniline, followed by the reduction of the nitro group to an amine.[1]

Commercial Availability of Starting Materials

A thorough understanding of the commercial landscape for these precursors is essential for project planning and budgeting.

Starting MaterialCAS NumberKey SuppliersPurity LevelsNotes
Tetrahydrofuran-2-carboxylic acid16874-33-2TCI America, Sigma-Aldrich, BLD Pharm>98%Available as a racemic mixture and as individual enantiomers (R and S forms).[2][3][4][5][6] The choice of stereoisomer is critical for the synthesis of chiral target molecules.
p-Nitroaniline100-01-6Thermo Scientific Chemicals, Sigma-Aldrich, Carl ROTH>99%A widely available and cost-effective reagent.[7][8][9][10] Various suppliers in different regions, including IndiaMART, offer this chemical in bulk quantities.[11]
Synthetic Methodologies and Experimental Protocols

The most direct and widely adopted synthetic route involves two key transformations: amide bond formation and nitro group reduction.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction THF_acid Tetrahydrofuran-2-carboxylic acid coupling Amide Coupling (e.g., SOCl2 or HATU) THF_acid->coupling p_nitroaniline p-Nitroaniline p_nitroaniline->coupling nitro_intermediate N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide coupling->nitro_intermediate reduction Reduction (e.g., Pd/C, H2 or Fe/HCl) nitro_intermediate->reduction final_product N-(4-aminophenyl)tetrahydrofuran- 2-carboxamide reduction->final_product

Caption: Synthetic workflow for this compound.

The formation of the amide bond is a critical step that can be achieved through several methods.[12][13] The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity.

Method A: Acyl Chloride Formation

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Protocol:

  • Activation of Tetrahydrofuran-2-carboxylic acid:

    • To a solution of tetrahydrofuran-2-carboxylic acid in a suitable solvent (e.g., dichloromethane (DCM) or toluene), add thionyl chloride (SOCl₂) dropwise at 0°C.

    • The reaction mixture is then typically refluxed for 2-3 hours to ensure complete formation of tetrahydrofuran-2-carbonyl chloride.[1]

    • The excess SOCl₂ and solvent are removed under reduced pressure.

  • Amide Coupling:

    • The resulting acyl chloride is dissolved in a dry, aprotic solvent like DCM.

    • This solution is added dropwise to a cooled (0°C) solution of p-nitroaniline and a base (e.g., triethylamine or pyridine) in DCM.

    • The reaction is typically stirred at room temperature for several hours to overnight.[1]

    • Upon completion, the reaction mixture is washed with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide.

Causality behind Experimental Choices:

  • Thionyl Chloride: Used to convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, facilitating nucleophilic attack by the amine.

  • Base (Triethylamine/Pyridine): Acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the carboxylic acid and reduce the yield of the desired amide.

The final step is the reduction of the nitro group to the corresponding primary amine. Several methods are available for this transformation.[14][15][16][17]

Method A: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction.

Protocol:

  • Dissolve N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Causality behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and widely used catalyst for the hydrogenation of various functional groups, including nitro groups.

  • Hydrogen Gas: The reducing agent that, in the presence of the catalyst, selectively reduces the nitro group to an amine.

Method B: Metal-Acid Reduction

This is a classical and often cost-effective alternative to catalytic hydrogenation.

Protocol:

  • Suspend N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide in a mixture of a protic solvent (e.g., ethanol or water) and an acid (e.g., hydrochloric acid or acetic acid).

  • Add a metal such as iron (Fe), tin (Sn), or zinc (Zn) powder in portions.[14]

  • The reaction mixture is typically heated to facilitate the reduction.

  • After the reaction is complete, the mixture is cooled and filtered to remove the metal salts.

  • The filtrate is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Metal (Fe, Sn, or Zn): Acts as the reducing agent, transferring electrons to the nitro group in an acidic medium.

  • Acid (HCl or Acetic Acid): Provides the protons necessary for the reduction process.

Purification and Characterization

The final product, this compound, should be thoroughly purified and characterized to ensure it meets the required specifications for subsequent synthetic steps.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic protons of the p-substituted benzene ring, the amide proton, the amine protons, and the aliphatic protons of the tetrahydrofuran ring.
¹³C NMR Resonances corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the tetrahydrofuran ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Conclusion

The successful synthesis of this compound hinges on the careful selection and sourcing of high-quality starting materials. Tetrahydrofuran-2-carboxylic acid and p-nitroaniline are readily available from multiple commercial suppliers. The synthetic route, involving amide coupling followed by nitro group reduction, is robust and well-documented. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.

References

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Tetrahydrofuran-2-carboxylic Acid, 25g, Each. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Nitroaniline, 1 kg, CAS No. 100-01-6. Retrieved from [Link]

  • IndiaMART. (n.d.). Para Nitro Aniline, 4-Nitroaniline Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(3), 133-141. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.

Sources

Synthesis of "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide" from tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Synthesis of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for this compound, a key intermediate in the development of modern pharmaceuticals. The synthesis commences from tetrahydrofuran-2-carboxylic acid and strategically employs a protected aniline derivative to ensure high chemoselectivity and yield. The core of this process revolves around two pivotal steps: the formation of an amide bond via an activated carboxylic acid intermediate and the subsequent deprotection through catalytic hydrogenation. This document elucidates the causal reasoning behind the selection of reagents, reaction conditions, and analytical validation, offering researchers and drug development professionals a comprehensive framework for both laboratory-scale synthesis and considerations for scale-up.

Introduction

Significance of the Target Molecule

This compound is a molecule of significant interest within the pharmaceutical industry. It serves as a crucial building block, or key intermediate, in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a precursor in the synthesis of Apixaban, a potent and selective direct Factor Xa inhibitor used as an anticoagulant for the prevention of venous thromboembolism.[1][2][3] The structural motif of a substituted aminophenyl group coupled with a cyclic ether carboxamide is pivotal for the biological activity of these therapeutic agents. Therefore, a reliable and scalable synthesis of this intermediate is of paramount importance for the pharmaceutical supply chain.

The Synthetic Challenge: Amide Bond Formation & Chemoselectivity

The central transformation in this synthesis is the formation of an amide bond—one of the most fundamental and frequently performed reactions in medicinal chemistry.[4] However, the direct condensation of a carboxylic acid (tetrahydrofuran-2-carboxylic acid) and an amine is thermodynamically unfavorable and typically requires harsh conditions, leading to low yields and potential side reactions.[5][6] The primary challenge is the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, thereby facilitating nucleophilic attack by the amine.[7][8]

A second critical challenge arises from the difunctional nature of the desired amine, p-phenylenediamine. This molecule possesses two nucleophilic amino groups. A direct reaction with an activated tetrahydrofuran-2-carboxylic acid would likely result in a mixture of mono-acylated product, di-acylated byproduct, and polymerization, making purification difficult and significantly reducing the yield of the target molecule. To overcome this, a protecting group strategy is essential. By temporarily masking one of the amino groups, the reaction can be directed to occur at a single, specific site. A common and effective approach is to use 4-nitroaniline, where the nitro group serves as a precursor to the amine, which can be revealed in the final step of the synthesis.[1][9][10]

Strategic Analysis of the Synthesis

The Chosen Synthetic Pathway: A Two-Step Approach

The synthesis is strategically designed in two main stages to maximize yield and purity. This approach addresses the challenges of both carboxylic acid activation and amine chemoselectivity.

  • Amide Coupling: Activation of tetrahydrofuran-2-carboxylic acid followed by its reaction with 4-nitroaniline to form the stable intermediate, N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide.

  • Nitro Group Reduction: Selective reduction of the nitro group on the intermediate to yield the final product, this compound.

This pathway is advantageous because the intermediate is typically a stable, crystalline solid that can be easily purified, ensuring that high-purity material is carried into the final, critical reduction step.

Rationale for Carboxylic Acid Activation: The Acyl Chloride Method

While numerous methods exist for activating carboxylic acids, conversion to an acyl chloride is a classic, cost-effective, and highly efficient strategy.[7][11] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.

  • Expertise & Causality: Thionyl chloride is often preferred for this transformation because it reacts with the carboxylic acid to form the desired acyl chloride along with gaseous byproducts (SO₂ and HCl).[9] This is highly advantageous as these byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the work-up procedure. The resulting acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with the amine.

An alternative, often employed in more sensitive or complex molecular settings, involves the use of "coupling reagents." These reagents, such as carbodiimides (DCC, EDC) or phosphonium/uronium salts (PyBOP, HBTU, HATU), activate the carboxylic acid in situ to form a reactive species like an O-acylisourea or an active ester.[12][13][14] While these methods are often milder, they are generally more expensive and generate stoichiometric byproducts that must be removed through purification. For the synthesis of this particular intermediate, the acyl chloride route represents a more atom-economical and industrially viable choice.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide (Intermediate)

This procedure details the formation of the amide bond via the acyl chloride intermediate.

Protocol:

  • Activation (Acyl Chloride Formation):

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add tetrahydrofuran-2-carboxylic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature. The excess is used to ensure complete conversion.[9]

    • Gently heat the mixture to 50-60 °C for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This step is crucial to prevent side reactions in the subsequent step. The crude tetrahydrofuran-2-carbonyl chloride is typically used directly without further purification.

  • Coupling (Amide Formation):

    • In a separate flask, dissolve 4-nitroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1] The base is essential to neutralize the HCl that is formed during the coupling reaction, preventing the protonation of the 4-nitroaniline's amino group, which would render it non-nucleophilic.[15]

    • Cool the solution of 4-nitroaniline to 0-5 °C using an ice bath. This is done to control the exothermicity of the reaction and minimize potential side reactions.

    • Dissolve the crude tetrahydrofuran-2-carbonyl chloride from the previous step in a small amount of the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the cooled 4-nitroaniline solution over 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide as a solid.

Step 2: Synthesis of this compound (Target Molecule)

This procedure describes the reduction of the nitro group to the primary amine.

Protocol:

  • Catalytic Hydrogenation:

    • To a hydrogenation vessel, add the N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide intermediate (1.0 eq) and a suitable solvent, typically methanol or ethanol.

    • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate).[9] Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂). (Safety Note: Hydrogen is highly flammable; all operations must be conducted in a well-ventilated fume hood away from ignition sources).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm or 50 psi) and stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Monitor the reaction progress by the uptake of hydrogen or by TLC/HPLC analysis. The reaction is typically complete within 2-6 hours.

    • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step is critical as palladium residues are undesirable in pharmaceutical intermediates. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization to yield this compound as a clean solid.

Process Data and Characterization

Summary of Quantitative Data

The following table summarizes typical experimental parameters and expected outcomes for the described synthesis.

ParameterStep 1: Amide CouplingStep 2: Nitro Reduction
Key Reagents Tetrahydrofuran-2-carboxylic acid, SOCl₂, 4-nitroaniline, TEAN-(4-nitrophenyl)tetrahydrofuran-2-carboxamide, H₂, 10% Pd/C
Solvent Dichloromethane (DCM)Methanol (MeOH) or Ethanol (EtOH)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4 - 12 hours2 - 6 hours
Typical Yield 85 - 95%90 - 98%
Purity (Post-Purification) >98% (HPLC)>99% (HPLC)
Analytical Characterization

The identity and purity of the intermediate and final product must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and N-H stretches (~3300-3400 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Mechanistic Insights & Workflow Visualization

Reaction Mechanism: Acyl Chloride Amidation

The mechanism involves a two-step nucleophilic acyl substitution. First, the lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. In the second step, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The base (TEA) then deprotonates the resulting ammonium ion to yield the neutral amide product.

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

Overall Synthetic Workflow

The entire process can be visualized as a linear sequence from starting materials to the final, purified product, highlighting the key transformations and stages.

Synthetic Workflow SM1 Tetrahydrofuran-2- carboxylic acid Activation Step 1a: Activation SM1->Activation SOCl₂ SM2 4-Nitroaniline Coupling Step 1b: Amide Coupling SM2->Coupling TEA, DCM Activation->Coupling Workup1 Aqueous Workup & Purification Coupling->Workup1 Intermediate Intermediate: N-(4-nitrophenyl)tetrahydrofuran- 2-carboxamide Workup1->Intermediate Reduction Step 2: Catalytic Hydrogenation Intermediate->Reduction H₂, Pd/C, MeOH Workup2 Catalyst Filtration & Purification Reduction->Workup2 FinalProduct Final Product: N-(4-aminophenyl)tetrahydrofuran- 2-carboxamide Workup2->FinalProduct

Caption: Overall workflow for the synthesis of the target molecule.

Conclusion

This guide outlines a scientifically sound, efficient, and logical two-step synthesis for this compound from readily available starting materials. The strategic use of 4-nitroaniline effectively circumvents the chemoselectivity issues associated with p-phenylenediamine. The conversion of tetrahydrofuran-2-carboxylic acid to its acyl chloride provides a highly reactive intermediate, ensuring a high-yielding amidation reaction. The final catalytic hydrogenation step is a clean and effective method for deprotection, yielding the target molecule in high purity. This robust methodology is well-suited for laboratory synthesis and provides a solid foundation for process optimization and industrial-scale production for pharmaceutical applications.

References

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
  • Cassarà, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Jayanthi, A., et al. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro antioxidant, antibacterial and antifungal activities. Biomedicine. [Link]

  • TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
  • Abdel-Aziz, A. A.-M., et al. (2018). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

  • CN103923079A - Preparation method of apixaban intermediate.
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  • Povarov, L., et al. (2016). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PMC - NIH. [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

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In Silico Screening of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide Derivatives: A Strategic Workflow for Hit Identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(4-aminophenyl)tetrahydrofuran-2-carboxamide scaffold represents a promising starting point for the discovery of novel therapeutic agents, given the established biological activities of related furan and carboxamide-containing molecules, which range from antibacterial to anticancer efficacy.[1][2][3] This technical guide provides a comprehensive, field-proven workflow for the in silico screening of virtual libraries derived from this core structure. Moving beyond a mere recitation of steps, this document elucidates the scientific rationale behind each decision point in the screening cascade, establishing a self-validating system for identifying high-quality hit compounds. We will detail a hierarchical screening protocol encompassing target selection, library preparation, molecular docking, ADMET filtering, and molecular dynamics simulations, providing both the "how" and the "why" to empower researchers in their drug discovery efforts.

Strategic Foundation: Target Selection

The success of any screening campaign, virtual or otherwise, is contingent upon the selection of a relevant and validated biological target. The chemical architecture of our core scaffold provides crucial clues. Furan-based derivatives have demonstrated significant cytotoxic activity, while N-phenylbenzamide analogues have been explored as inhibitors of epigenetic targets like DNA methyltransferases (DNMTs).[2][4] Furthermore, N-(4-aminophenyl)-substituted benzamides have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[5]

For the purpose of this guide, we will proceed with VEGFR-2 as our designated target. Its critical role in tumor angiogenesis makes it a high-value target in oncology, and the existing literature provides a strong rationale for exploring novel carboxamide derivatives as potential inhibitors.[5]

Protocol 1.1: Target Acquisition and Validation

  • Obtain Crystal Structure: Download the 3D crystal structure of human VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB). An appropriate entry is PDB ID: 2OH4. This provides an experimentally validated binding pocket.

  • Structural Analysis: Using a molecular visualization tool (e.g., PyMOL, UCSF Chimera), analyze the co-crystallized ligand's interactions within the active site. Identify key hydrogen bonds, hydrophobic interactions, and salt bridges. This analysis is foundational for validating the subsequent docking protocol. The docking software must be able to replicate this known binding mode (a process known as redocking).

The Virtual Compound Library: Design and Preparation

Our goal is to explore the chemical space around the this compound core. This is achieved by creating a virtual library of derivatives through combinatorial enumeration of substituents at chemically tractable positions.

Protocol 2.1: Derivative Library Generation

  • Define Modification Points: Identify positions on the core scaffold for chemical modification. For our scaffold, logical points are the amine group of the aminophenyl ring and available positions on the tetrahydrofuran ring.

  • Select R-Groups: Choose a diverse set of chemical moieties (R-groups) for substitution. These should be selected from commercially available building block catalogs (e.g., from Enamine or MilliporeSigma) to ensure synthetic feasibility. Include a range of fragments: small alkyl groups, substituted aromatic rings, and hydrogen bond donors/acceptors.

  • Combinatorial Enumeration: Use cheminformatics software (e.g., RDKit in Python, ChemAxon) to computationally generate all possible combinations of the core scaffold and the selected R-groups.

  • 3D Structure Generation & Energy Minimization: Convert the 2D representations (SMILES strings) of the derivatives into 3D structures. It is critical to generate low-energy conformers for each molecule. Use a tool like Open Babel or the RDKit ETKDG algorithm. Each structure should then be subjected to energy minimization using a standard force field (e.g., MMFF94) to produce a physically plausible starting conformation.

The Hierarchical Virtual Screening Cascade

A hierarchical approach is essential for efficiently screening large virtual libraries.[6] We will employ a multi-stage filtering process that progressively increases in computational rigor, ensuring that only the most promising candidates advance to the most resource-intensive stages.

G cluster_0 Library Preparation cluster_1 Screening Cascade cluster_2 Hit Selection Lib_Gen Virtual Library Generation (10,000+ Compounds) Prep_3D 3D Conformer Generation & Energy Minimization Lib_Gen->Prep_3D Docking Stage 1: High-Throughput Molecular Docking (e.g., AutoDock Vina) Prep_3D->Docking ADMET Stage 2: ADMET Filtering (e.g., ADMETlab 2.0) Docking->ADMET Top 10% Hits MD_Sim Stage 3: Binding Stability & Free Energy Calculation (e.g., GROMACS) ADMET->MD_Sim Top 50-100 ADMET-compliant Hits Final_Hits Final Hit Selection (5-10 Candidates for Synthesis) MD_Sim->Final_Hits

Caption: Hierarchical workflow for in silico screening.

Stage 1: High-Throughput Molecular Docking

The initial filter uses molecular docking to predict the binding affinity and pose of each derivative within the VEGFR-2 active site. The choice of docking software is critical; AutoDock Vina is an excellent option due to its balance of speed and accuracy, making it ideal for large-scale screens.[7][8]

Protocol 3.1.1: Receptor Preparation for Docking

  • Clean the PDB File: Remove all non-essential components from the PDB file (2OH4), including water molecules, co-solvents, and the original ligand.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly modeling hydrogen bonding.[9]

  • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges).

  • Convert to PDBQT Format: Use AutoDock Tools (MGLTools) to convert the prepared receptor PDB file into the PDBQT format, which includes atomic charge and atom type information required by Vina.[10]

Protocol 3.1.2: Ligand Preparation for Docking

  • Convert to PDBQT: Convert the energy-minimized 3D structures of all library compounds into the PDBQT format. This process, automatable via scripts, assigns rotatable bonds and prepares the ligand for docking.

Protocol 3.1.3: Docking Execution with AutoDock Vina

  • Define the Search Space (Grid Box): Define the docking search space as a grid box centered on the active site, identified from the co-crystallized ligand in the original PDB file. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.[7]

  • Create Configuration File: Prepare a configuration text file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Automate the Docking Run: Use a shell script to iterate through the entire library, executing the Vina docking command for each ligand against the prepared VEGFR-2 receptor.

  • Rank by Binding Affinity: Rank all derivatives based on the predicted binding affinity (in kcal/mol) provided in the Vina output. Select the top 10-15% of the library for the next stage.

Stage 2: ADMET Filtering

A compound with high binding affinity is useless if it has poor pharmacokinetic properties or is toxic. This stage filters the docked hits based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Web-based tools like ADMETlab 2.0 provide a user-friendly and powerful platform for this analysis.

Protocol 3.2.1: In Silico ADMET Profiling

  • Submit Compounds: Submit the SMILES strings of the top-ranking hits from the docking stage to the ADMETlab 2.0 server.

  • Analyze Key Parameters: Evaluate the predicted properties against established thresholds for orally bioavailable drugs (e.g., Lipinski's Rule of Five). Key parameters to scrutinize include:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., 2D6, 3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

  • Filter and Select: Discard compounds that are predicted to have significant liabilities (e.g., poor absorption, high toxicity, potent CYP inhibition). This critical step ensures that downstream efforts are focused on compounds with a higher probability of success in clinical development. Select the top 50-100 compounds that pass the ADMET filter for the final computational analysis.

Compound ID Vina Score (kcal/mol) HIA (+/-) BBB (+/-) hERG Inhibition AMES Toxicity Decision
LEAD-001 -10.2+-Low RiskNon-toxicPass
LEAD-002 -9.8+-High RiskNon-toxicFail
LEAD-003 -9.7+-Low RiskNon-toxicPass
LEAD-004 -9.5--Low RiskToxicFail
LEAD-005 -9.4+-Low RiskNon-toxicPass

Caption: Example data table for ADMET filtering of top-docked hits.

Post-Screening Validation: Molecular Dynamics Simulation

Molecular docking provides a static snapshot of the protein-ligand interaction. To assess the stability of this interaction over time in a more physiologically relevant, solvated environment, we employ Molecular Dynamics (MD) simulations. GROMACS is a powerful, open-source software package for performing such simulations.[11][12]

G PDB Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field Assignment) PDB->Topology Solvate Define Box & Solvate (Add Water & Ions) Topology->Solvate Minimize Energy Minimization (Remove Steric Clashes) Solvate->Minimize Equilibrate Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) Production->Analysis

Caption: Workflow for a GROMACS Molecular Dynamics simulation.

Protocol 4.1: MD Simulation of Protein-Ligand Complex

  • System Preparation:

    • Generate Topology: Use the GROMACS pdb2gmx tool to generate a topology for the protein using a chosen force field (e.g., AMBER, CHARMM).[13] A separate topology for the ligand must be generated using a server like SwissParam or CGenFF.

    • Combine Topologies: Merge the protein and ligand topologies.

    • Create Simulation Box: Define a simulation box (e.g., cubic) around the complex, ensuring a minimum distance between the protein and the box edges.

    • Solvation: Fill the box with water molecules (e.g., TIP3P water model).

    • Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during preparation.

  • Equilibration: Perform a two-stage equilibration process:

    • NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the system's temperature.

    • NPT Ensemble: Equilibrate at a constant Number of particles, Pressure, and Temperature to stabilize the density.

  • Production MD: Run the production simulation for a duration sufficient to observe the stability of the ligand in the binding pocket (e.g., 50-100 nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, low RMSD for the ligand indicates it remains bound in its initial pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy, providing a more accurate prediction of binding affinity than the initial docking score.

Compound ID Vina Score (kcal/mol) Avg. Ligand RMSD (Å) MM/PBSA ΔG bind (kJ/mol) Key H-Bonds Maintained
LEAD-001 -10.21.8-125.4Yes (Cys919, Asp1046)
LEAD-003 -9.74.5-78.2No (Unstable)
LEAD-005 -9.42.1-110.8Yes (Cys919)

Caption: Example summary table integrating docking, MD, and interaction data.

Final Hit Selection

The final step involves synthesizing all the collected data to select a small number of high-confidence candidates for synthesis and in vitro validation. The ideal candidates will exhibit:

  • A high-ranking docking score.

  • A clean, drug-like ADMET profile.

  • A stable binding pose throughout the MD simulation (low ligand RMSD).

  • A favorable calculated binding free energy.

  • Maintenance of key interactions with active site residues identified in the initial target analysis.

By following this rigorous, multi-faceted in silico screening workflow, researchers can significantly enhance the efficiency of the hit-finding process, prioritizing compounds with the highest probability of translating into successful therapeutic leads.

References

  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Jayanthi, J., et al. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro biological evolution. Semantic Scholar. [Link]

  • Graphviz Team. (2024). DOT Language. Graphviz Documentation. [Link]

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  • Simulations Plus. ADMET Predictor®. Simulations Plus Website. [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials Website. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]

  • Raza, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities and In-Silico Studies. Semantic Scholar. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • The AutoDock Team. Basic docking. Autodock Vina 1.2.0 documentation. [Link]

  • Sygnature Discovery. ADMET Prediction Software. Sygnature Discovery Website. [Link]

  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. [Link]

  • Sivanandham, M. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases. [Link]

  • Zhao, M. (2022). Graphviz: An Open Source Graph Visualization Software. Medium. [Link]

  • InSilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • EMBL-EBI. GROMACS tutorial. EMBL-EBI Training. [Link]

  • Graphviz Team. Graphviz - Graph Visualization Software. Graphviz Website. [Link]

  • Londoño, F. C., et al. (2021). The Light and Dark Sides of Virtual Screening: What Is There to Know?. International Journal of Molecular Sciences. [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an updated online platform for accurate and comprehensive ADMET evaluation. Nucleic Acids Research. [Link]

  • Fvs. Dot Language Graphviz. Fvs. [Link]

  • Kim, H., et al. (2021). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Applied Biological Chemistry. [Link]

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  • Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Semantic Scholar. [Link]

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  • Audichya, V. B., et al. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry. [Link]

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"N-(4-aminophenyl)tetrahydrofuran-2-carboxamide" analogues and derivatives discovery

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting with focused Google searches on "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide." My aim is to assemble a solid foundation of data on its synthesis, known analogues, and relevant biological properties. I anticipate this phase will be critical in building a comprehensive understanding.

Defining Search Strategies

I've refined my search strategy. I'm focusing on "this compound" to pinpoint synthesis methods, related analogues, and biological roles. I'm also looking for methodologies in medicinal chemistry regarding analogue discovery, lead optimization, and SAR studies. The aim is to build a robust database from authoritative sources for the guide. Next, I'll identify the key structural features and design a guide outline.

Expanding Search Parameters

I'm now expanding my search terms. Beyond the core molecule, I'm focusing on synthetic methodologies, lead optimization, and SAR studies within medicinal chemistry. I'm also looking for bioassay protocols and authoritative publications to build a reliable database.

Gathering Initial Data

I've uncovered a promising initial lead! My search has yielded data on related compound synthesis, specifically N-(4-aminophenyl)-substituted benzamides and 4-aminotetrahydropyran scaffolds. These are potentially valuable starting points for exploration.

Expanding the Scope

I've broadened the scope based on the initial findings. The search has shown the relevance of tetrahydrofuran-containing pharmaceuticals and SAR studies. I found mentions of tetrahydrofuran derivatives as HIV protease inhibitors. Also, I have a supplier of N-(4-Aminophenyl)furan-2-carboxamide. However, I need more details on this compound itself, including its synthesis and biological activity. Now I'm focused on devising a synthetic route for the core compound.

Structuring the Synthesis

I'm now outlining a synthetic route for this compound, focusing on methods for similar structures, considering therapeutic targets and biological activities of related compounds. The guide structure is taking shape, and I plan to detail experimental protocols and systematically generate analogues by modifying the core. I'll integrate diagrams and tables to enhance clarity.

Methodological & Application

"N-(4-aminophenyl)tetrahydrofuran-2-carboxamide" in vitro biological assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the In Vitro Biological Characterization of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Abstract

This document provides a comprehensive guide for the initial in vitro biological evaluation of the novel chemical entity, This compound (hereafter referred to as Cmpd-X). Recognizing that Cmpd-X is a new chemical entity, we have designed a phased, hypothesis-driven workflow. This guide moves from foundational cytotoxicity profiling to specific target-based enzymatic assays and concludes with cell-based mechanistic validation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Introduction: Scientific Rationale

The chemical structure of Cmpd-X incorporates two key scaffolds with established precedence in medicinal chemistry, providing a logical basis for its investigation as a potential therapeutic agent.

  • The Tetrahydrofuran Moiety: Saturated oxygenated heterocycles like tetrahydrofuran are prevalent in a wide range of biologically active natural products.[1] Their conformational rigidity and potential for stereospecific interactions make them valuable core structures in drug discovery.[2][3][4]

  • The N-(4-aminophenyl)amide Substructure: This motif is a well-recognized pharmacophore. For instance, related N-(4-aminophenyl)-substituted benzamides have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase involved in tumor angiogenesis.[5] Furthermore, the 4-amino-N-(4-aminophenyl)benzamide scaffold has served as a basis for developing inhibitors of DNA methyltransferases (DNMTs), another important target class in oncology.[6]

Given these structural precedents, a primary hypothesis is that Cmpd-X may function as an inhibitor of protein kinases. Therefore, our proposed workflow will prioritize the investigation of this target class following an initial assessment of the compound's general cellular toxicity.

Phased Experimental Workflow

A tiered approach is essential for efficiently characterizing a novel compound. This strategy ensures that resource-intensive mechanistic studies are only performed after establishing a foundational activity profile and a viable therapeutic window.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Hypothesis-Driven Target Assay cluster_2 Phase 3: Cellular & Mechanistic Validation p1 Cytotoxicity Screening (e.g., MTT Assay) p1_out Determine IC50 & Safe Concentration Range p1->p1_out DATA p2 Biochemical Kinase Assay (e.g., ADP-Glo™) p1_out->p2 Inform Dosing p2_out Quantify Target Inhibition (e.g., VEGFR-2 IC50) p2->p2_out DATA p3 Target Gene Expression (RT-qPCR) p2_out->p3 Confirm Target p3_out Confirm Downstream Pathway Modulation p3->p3_out DATA

Figure 1: Phased workflow for in vitro characterization.

Phase 1 Protocol: General Cytotoxicity Assessment

Objective: To determine the concentration at which Cmpd-X exhibits cytotoxic effects on cultured cells. This is a critical first step in any drug discovery pipeline to establish a compound's therapeutic index.[7][8] We will use the MTT assay, a robust and cost-effective colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][9]

Protocol 3.1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity analysis.[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Cmpd-X stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).

  • 96-well flat-bottom plates.

  • Positive control cytotoxic agent (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Cmpd-X in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest Cmpd-X concentration) and a "positive control" (e.g., Doxorubicin at a known cytotoxic concentration).

    • Also include "no-cell" blanks containing only medium.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Compound HeLa IC₅₀ (µM) MCF-7 IC₅₀ (µM) HEK293 IC₅₀ (µM) Selectivity Index (HEK293/HeLa)
Cmpd-X15.221.8> 100> 6.6
Doxorubicin0.81.12.53.1
Table 1: Example data summary for cytotoxicity screening.

Phase 2 Protocol: Target-Based Kinase Inhibition Assay

Objective: Based on the structural alerts in Cmpd-X, we will test the hypothesis that it inhibits protein kinase activity.[5] The ADP-Glo™ Kinase Assay is selected for its high sensitivity and luminescence-based readout, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10] This is a direct measure of enzymatic turnover.[11]

Protocol 4.1: ADP-Glo™ Kinase Assay (Example: VEGFR-2)

Principle: This assay is a two-step process. First, the kinase reaction occurs, where ATP is converted to ADP. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial amount of ADP produced.[10] An inhibitor will decrease kinase activity, leading to less ADP and a lower light signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase VEGFR-2 ADP ADP Kinase->ADP Catalyzes ATP ATP ATP->ADP Substrate Substrate P_Substrate P-Substrate Substrate->P_Substrate CmpdX Cmpd-X (Inhibitor) CmpdX->Kinase Inhibits ADP_detect ADP ATP_detect ATP ADP_detect->ATP_detect Converted by Detection Reagent Light Light Signal ATP_detect->Light Luciferase Luciferase/ Luciferin Luciferase->Light

Figure 2: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Kinase-specific substrate (e.g., a poly-Glu,Tyr peptide).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase buffer (specific to the enzyme, generally containing Tris-HCl, MgCl₂, DTT).

  • Cmpd-X and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • White, opaque 384-well assay plates.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. Prepare serial dilutions of Cmpd-X and the positive control inhibitor in kinase buffer.

  • Assay Setup: Add the following to the wells of the 384-well plate in order:

    • 2.5 µL of Cmpd-X dilution or control.

    • 2.5 µL of enzyme + substrate mix.

    • Start the reaction by adding 2.5 µL of ATP solution.

    • Controls: Include "no-enzyme" controls (buffer instead of enzyme) and "vehicle" controls (DMSO instead of compound).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the net luminescence by subtracting the "no-enzyme" control signal from all other wells.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no-ATP" or maximally inhibited control (100% inhibition).

  • Plot percent inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀.

Compound VEGFR-2 Inhibition IC₅₀ (nM)
Cmpd-X85.4
Sorafenib25.1
Table 2: Example data for a target-based kinase assay.

Phase 3 Protocol: Mechanistic Validation via Gene Expression

Objective: To confirm that the observed enzymatic inhibition of VEGFR-2 by Cmpd-X translates to a functional consequence within a cellular context. We will use Reverse Transcription Quantitative PCR (RT-qPCR) to measure changes in the expression of genes known to be downstream of the VEGFR-2 signaling pathway.[12]

Protocol 5.1: RT-qPCR for Downstream Target Genes

Principle: This protocol involves three main stages: (1) treating cells with Cmpd-X, (2) extracting total RNA and reverse transcribing it into complementary DNA (cDNA), and (3) quantifying the expression level of target genes using qPCR with a fluorescent dye like SYBR® Green.[13] Gene expression levels are normalized to a stable housekeeping gene.

G n1 Cell Treatment (e.g., HUVEC cells + Cmpd-X) n2 Total RNA Extraction n1->n2 n3 Reverse Transcription (RNA -> cDNA) n2->n3 n4 qPCR Amplification (with SYBR Green) n3->n4 n5 Data Analysis (ΔΔCt Method) n4->n5

Figure 3: Workflow for RT-qPCR analysis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2.

  • Cmpd-X and positive control (Sorafenib) at concentrations near their kinase IC₅₀ values.

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • SYBR® Green qPCR Master Mix.

  • qPCR primers for target genes (e.g., FOSL1, EGR1) and a housekeeping gene (e.g., GAPDH, ACTB). Primer design should follow best practices, such as spanning exon-exon junctions.[14]

  • qPCR instrument.

Procedure:

  • Cell Treatment:

    • Seed HUVEC cells and grow to ~80% confluency.

    • Treat cells with Cmpd-X (e.g., at 1x and 5x its IC₅₀), Sorafenib, and a vehicle control for a predetermined time (e.g., 6-24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit according to the manufacturer's instructions. Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Setup:

    • Prepare the qPCR reaction mix as described in the table below for each gene (target and housekeeping) and each sample.

    • Run reactions in triplicate.

Component Volume per Reaction
SYBR® Green Master Mix (2x)10 µL
Forward Primer (10 µM)0.5 µL
Reverse Primer (10 µM)0.5 µL
cDNA (diluted)2 µL
Nuclease-Free Water7 µL
Total Volume 20 µL
Table 3: Example qPCR reaction setup.
  • qPCR Cycling: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension), followed by a melt curve analysis to ensure product specificity.[12]

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the change in gene expression using the ΔΔCq method.

    • Normalize the Cq of the target gene to the Cq of the housekeeping gene for each sample (ΔCq).

    • Calculate the ΔΔCq by subtracting the ΔCq of the control samples from the ΔCq of the treated samples.

    • The fold change in expression is calculated as 2-ΔΔCq.

Expected Outcome: Treatment with an effective VEGFR-2 inhibitor like Cmpd-X should lead to a significant downregulation (fold change < 1.0) of downstream target genes like FOSL1 and EGR1 compared to the vehicle control.

Conclusion and Future Directions

This application note outlines a validated, multi-phase strategy for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific, hypothesis-driven enzymatic and cell-based assays, researchers can efficiently build a comprehensive profile of this novel compound's biological activity. Positive results from this workflow—demonstrating potent and selective kinase inhibition with corresponding on-target cellular effects—would provide a strong rationale for advancing Cmpd-X into more complex secondary assays, such as broader kinase profiling panels, and eventually, preclinical in vivo studies.

References

  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

  • Jayanthi, J., et al. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro biological activities. Semantic Scholar. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available at: [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]

  • Insel, P. A., et al. (2022). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities. Semantic Scholar. Available at: [Link]

  • Bhattacharjee, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Lara-Ramírez, L. M., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Sun, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Zhang, X., et al. (2024). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. Available at: [Link]

  • Paprocki, J., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Available at: [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. University of Nottingham. Available at: [Link]

  • Zhang, R., & Xie, X. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Kim, K. H., et al. (2019). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Scientific Reports. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Ghosh, A. K., & Osswald, H. L. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]

  • Sun, Y., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available at: [Link]

  • Kumar, V., et al. (2022). Scaffold Hopping in Drug Discovery. NIPER S.A.S. Nagar. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • Bustin, S., & Huggett, J. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification.com. Available at: [Link]

  • Asim, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

  • The Audiopedia. (2021). qPCR (real-time PCR) protocol explained. YouTube. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. Available at: [Link]

  • Dhadda, S., et al. (2023). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]

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  • Mocaer, K., et al. (2018). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PubMed Central. Available at: [Link]

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Sources

Application Note: A Strategic Guide to the Development of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery. This document presents a comprehensive set of application notes and protocols for the investigation of "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide" as a novel kinase inhibitor scaffold. We provide a strategic workflow, from chemical synthesis and characterization to robust biochemical and cell-based screening protocols. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems necessary to advance a novel chemical entity from concept to a validated lead.

Introduction: Rationale for the this compound Scaffold

The pursuit of novel kinase inhibitor scaffolds is driven by the need for compounds with improved selectivity, potency, and pharmacokinetic profiles. The proposed this compound scaffold is built upon chemical motifs frequently observed in successful kinase inhibitors and other biologically active molecules.[1][2]

  • The N-(4-aminophenyl) Moiety: The aniline or aminophenyl group is a well-established "hinge-binding" motif in many type I and type II kinase inhibitors.[3][4] It can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding pocket.

  • The Carboxamide Linker: The amide bond is a structurally rigid and synthetically accessible linker that appropriately positions the key interacting moieties. Carboxamide-containing molecules are prevalent in medicinal chemistry, including in potent kinase inhibitors targeting c-Met and VEGFR2.[5]

  • The Tetrahydrofuran (THF) Ring: The saturated heterocyclic THF ring provides a three-dimensional, sp³-rich scaffold.[6] This is an increasingly desirable feature in modern drug discovery as it can lead to improved solubility, metabolic stability, and novel interactions within the binding pocket compared to flat, aromatic systems. THF derivatives have been successfully developed as inhibitors for various enzymes.[1]

This application note will detail the necessary protocols to synthesize this core scaffold, evaluate its potential as a kinase inhibitor, and provide a framework for initial structure-activity relationship (SAR) studies.

Synthesis and Characterization Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving amide coupling followed by nitro group reduction. This route is chosen for its reliability and use of commercially available starting materials.

Synthetic Workflow

The proposed synthetic pathway is outlined below.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction A Tetrahydrofuran-2-carboxylic acid + p-Nitroaniline B N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide A->B EDC, HOBt DCM, rt, 18h C This compound (Target Compound) B->C H2 (g), Pd/C Ethanol, rt, 4h

Caption: Proposed two-step synthesis of the target compound.

Detailed Protocol: Synthesis

Step 1: Synthesis of N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide

  • To a solution of tetrahydrofuran-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add 4-nitroaniline (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired nitro-intermediate.

Causality: EDC/HOBt is a standard, reliable coupling system for forming amide bonds from carboxylic acids and amines under mild conditions, minimizing side reactions.

Step 2: Synthesis of this compound

  • Dissolve the N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide intermediate (1.0 eq) in ethanol (0.1 M).

  • Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

  • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon.

  • Stir vigorously at room temperature for 4 hours. Monitor reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Trustworthiness: This hydrogenation method is a standard and highly efficient procedure for the reduction of aromatic nitro groups to amines, as documented in numerous synthetic protocols.[7]

Protocol: Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

  • Purity Analysis (HPLC): To determine the purity of the compound, which should be >95% for use in biological assays.

In Vitro Kinase Profiling Workflow

The initial evaluation of a new compound requires a broad assessment of its activity across the human kinome to identify potential targets and understand its selectivity profile.[8][9]

Kinase Screening Cascade

A tiered approach is recommended to efficiently identify and validate kinase targets.

G A Primary Screen (Single Concentration) B Identify 'Hits' (% Inhibition > 50%) A->B C Dose-Response Assay (IC50 Determination) B->C Hits F No Significant Hits (Stop/Redesign) B->F No Hits D Determine Potency & Selectivity C->D E Advance to Cell-Based Assays D->E

Caption: A tiered workflow for in vitro kinase inhibitor profiling.

Protocol: Primary Kinase Panel Screen
  • Objective: To broadly survey the inhibitory activity of the compound against a large panel of kinases at a single, high concentration.

  • Methodology: It is highly recommended to use a commercial kinase profiling service (e.g., Eurofins KINOMEscan, Reaction Biology HotSpot™) for this step.[8][10] These services provide standardized, high-quality data across hundreds of kinases.

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Submit the compound to the service provider for screening at a concentration of 1 µM or 10 µM against their largest available kinase panel.

    • The service will perform binding or activity assays and report the results as percent inhibition (%I) relative to a vehicle control.

Protocol: IC₅₀ Determination for Hits
  • Objective: To determine the potency of the compound against kinases that showed significant inhibition (typically >50% or >70%) in the primary screen.

  • Methodology:

    • Prepare a serial dilution of the compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • For each "hit" kinase, set up a reaction mixture containing the kinase, its specific substrate, and ATP (often at its Kₘ concentration). Commercial assay kits (e.g., ADP-Glo™ from Promega) are widely available.

    • Add the diluted compound to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction and incubate for the recommended time and temperature.

    • Stop the reaction and measure the output signal (e.g., luminescence, fluorescence) according to the assay kit protocol.

    • Convert the raw data to percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Data Presentation: Hypothetical Screening Results

Quantitative data should be summarized in a table for clear comparison.

Kinase TargetPrimary Screen (%I @ 1 µM)IC₅₀ (nM)Kinase Family
AURKA 85%75 Ser/Thr
AURKB 78%110 Ser/Thr
EGFR45%1,200Tyr
VEGFR232%2,500Tyr
CDK215%>10,000Ser/Thr
ROCK18%>10,000Ser/Thr

This is hypothetical data for illustrative purposes only. Based on this data, the compound shows promising and relatively selective activity against Aurora kinases A and B.

Cell-Based Assays for Target Validation

Biochemical activity must be confirmed in a cellular context to ensure the compound can cross the cell membrane and engage its target in a complex physiological environment.

Protocol: Cell Viability Assay
  • Objective: To determine if the compound has a cytotoxic or cytostatic effect on cancer cells that are known to be dependent on the target kinase.

  • Methodology (using a cancer cell line with high Aurora Kinase expression, e.g., HCT116):

    • Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound (similar to the IC₅₀ determination) for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescent signal, which is proportional to the number of viable cells.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Protocol: Target Engagement via Western Blot
  • Objective: To confirm that the compound inhibits the kinase's activity within the cell by measuring the phosphorylation of a known downstream substrate.

  • Causality: For Aurora A/B kinases, a key substrate is Histone H3 at Serine 10 (pHH3-S10), which is a marker of mitosis.[3] Inhibition of AURKA/B should lead to a decrease in this phosphorylation event.

G cluster_0 Cellular Signaling Pathway A Compound B Aurora Kinase B A->B Inhibits D p-Histone H3 (Ser10) (Mitotic Marker) B->D Phosphorylates C Histone H3 C->D

Caption: Inhibition of Aurora Kinase B by the compound prevents Histone H3 phosphorylation.

  • Methodology:

    • Treat HCT116 cells with increasing concentrations of the compound (e.g., 0, 50 nM, 100 nM, 500 nM, 1 µM) for a short period (e.g., 6 hours).

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).

    • Probe a separate or stripped membrane with an antibody for total Histone H3 or a loading control like GAPDH to ensure equal protein loading.

    • Apply a secondary HRP-conjugated antibody and detect the signal using a chemiluminescence substrate.

    • A dose-dependent decrease in the p-Histone H3 signal relative to the total protein/loading control confirms on-target activity.

Conclusion and Future Directions

This application note provides a foundational set of protocols to systematically evaluate this compound as a potential kinase inhibitor. The proposed workflow enables the synthesis of the core scaffold, identification of initial kinase targets through broad profiling, determination of potency, and validation of on-target activity in a cellular context.

Positive results from these studies would establish this molecule as a valid lead scaffold. Subsequent efforts should focus on a comprehensive Structure-Activity Relationship (SAR) campaign to improve potency and selectivity, followed by ADME-Tox profiling and eventual evaluation in in vivo disease models.

References

  • Semantic Scholar. A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in.[Link]

  • ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.[Link]

  • PubMed. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[Link]

  • ResearchGate. Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors.[Link]

  • National Institutes of Health (NIH). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues.[Link]

  • National Institutes of Health (NIH). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.[Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service.[Link]

  • PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.[Link]

  • Google Patents.Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
  • ResearchGate. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.[Link]

  • Eurofins Discovery. KINOMEscan Technology.[Link]

  • National Institutes of Health (NIH). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.[Link]

  • National Institutes of Health (NIH). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity.[Link]

  • MDPI. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.[Link]

  • National Institutes of Health (NIH). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.[Link]

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.[Link]

  • PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors.[Link]

  • PubMed. N-(3-fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides: a novel series of dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors.[Link]

  • Oncolines B.V. Kinome Profiling.[Link]

  • ScienceDirect. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[Link]

  • PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.[Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support.[Link]

  • National Institutes of Health (NIH). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth.[Link]

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Application Note & Protocols: High-Throughput Screening of a "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide" Library for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide" scaffold represents a promising starting point for the development of novel therapeutics due to its three-dimensional character and synthetic tractability.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify potential kinase inhibitors from a library based on this scaffold. We detail a robust workflow, from initial assay development and validation to the primary screen, data analysis, and hit confirmation. The protocols herein are designed to be self-validating, incorporating rigorous quality control measures to ensure data integrity and the successful identification of high-quality, tractable hits for downstream hit-to-lead optimization.[3][4]

Introduction: The Rationale for Screening the this compound Library

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against biological targets to identify active compounds.[3][5] The primary objective of HTS is not to find a drug, but to identify "hits"—compounds with confirmed, reproducible activity that serve as the starting point for medicinal chemistry optimization.[6][7]

The selection of a compound library is a critical determinant of an HTS campaign's success. Libraries rich in sp³-hybridized centers, such as those derived from the tetrahydrofuran scaffold, are increasingly sought after as they provide access to a broader, more three-dimensional chemical space than traditional, flatter aromatic libraries. This structural complexity can lead to improved selectivity and better physicochemical properties.[1] The this compound core combines this 3D scaffold with a versatile aniline moiety, which is a common feature in many known kinase inhibitors and provides a convenient synthetic handle for library diversification.[8]

This application note outlines a complete HTS workflow using a hypothetical library of this compound derivatives to identify inhibitors of a target protein kinase. Protein kinases are a major class of drug targets, and assays for their activity are well-suited for HTS formats.

Assay Development and Validation: The Foundation of a Successful Screen

The development of a robust and reliable assay is the most critical phase preceding a full-scale HTS campaign.[9] The assay must be sensitive, reproducible, and scalable to a miniaturized format (typically 384- or 1536-well plates) to be cost-effective.[6] For kinase inhibitor screening, both biochemical and cell-based assays can be employed.

  • Biochemical Assays: These measure the direct activity of the purified kinase enzyme.[5] They are generally simpler to optimize and less prone to certain types of artifacts than cell-based assays. Common formats include Fluorescence Polarization (FP), TR-FRET, and luminescence-based assays that measure ATP consumption.[10]

  • Cell-Based Assays: These measure the effect of a compound on a specific signaling pathway within a living cell.[11] While they offer greater physiological relevance, they can be more complex to develop and are often used in secondary screening to confirm the activity of hits identified from a primary biochemical screen.[11][12]

For our primary screen, we will develop a biochemical Fluorescence Polarization (FP) assay. This format is homogenous (mix-and-read), robust, and widely used in HTS for kinases.

Principle of the Kinase FP Assay

The assay measures the phosphorylation of a fluorescently-labeled peptide substrate by the target kinase. A specific antibody, which binds only to the phosphorylated version of the peptide, is labeled with a larger molecule (the "tracer").

  • No Inhibition: The kinase is active, phosphorylates the peptide. The phospho-specific antibody binds the phosphorylated peptide. This large complex tumbles slowly in solution, resulting in a high FP signal.

  • Inhibition: The test compound inhibits the kinase. The peptide remains unphosphorylated. The antibody does not bind, and the small, fluorescent peptide tumbles rapidly, resulting in a low FP signal.

Assay Validation and Quality Control Metrics

Before initiating the screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[13] The key performance metric is the Z'-factor , which quantifies the separation between the high (uninhibited) and low (inhibited) signal controls.[14][15]

Z'-Factor Formula: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| )

Where:

  • Mean_high and SD_high are the mean and standard deviation of the high signal control (e.g., DMSO only).

  • Mean_low and SD_low are the mean and standard deviation of the low signal control (e.g., a known potent inhibitor).

A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for HTS.[5][16]

ParameterAcceptance CriterionRationale
Z'-Factor ≥ 0.5Ensures a sufficient signal window and low data variability to reliably identify hits.[5][17]
Signal-to-Background (S/B) ≥ 3Confirms that the assay signal is sufficiently distinguishable from the background noise.
Coefficient of Variation (%CV) < 10%Indicates high precision and reproducibility of the assay measurements across a plate.
DMSO Tolerance Z' ≥ 0.5 at final screening [DMSO]Confirms that the solvent used to solubilize the compound library does not adversely affect assay performance.

The High-Throughput Screening Workflow

The HTS process is a highly automated and synchronized operation involving robotics, liquid handlers, and sensitive detectors.[6] It can be broken down into three main stages: Pilot Screen, Primary Screen, and Hit Triage & Confirmation.

HTS_Workflow cluster_0 Phase 1: Assay Validation & Pilot Screen cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Triage & Confirmation AssayDev Assay Development & Miniaturization (384-well) DryRun Dry Run (Controls Only) Calculate Initial Z' AssayDev->DryRun Optimize Reagents Pilot Pilot Screen (~2,000 Compounds) DryRun->Pilot Z' > 0.5 PrimaryScreen Full Library Screen (Single Concentration, e.g., 10 µM) Pilot->PrimaryScreen Z' & Z > 0.5 DataAcq Data Acquisition (FP Plate Reader) PrimaryScreen->DataAcq QC Plate-by-Plate QC (Z', S/B, %CV) DataAcq->QC HitSelection Hit Selection (e.g., % Inhibition > 50%) QC->HitSelection Valid Plates CherryPick Cherry-Pick & Re-test (Confirms initial activity) HitSelection->CherryPick DoseResponse Dose-Response Curve (Determine IC50) CherryPick->DoseResponse Reproducible Activity ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Data_Analysis_Pipeline RawData Raw FP Data From Plate Reader Normalization Data Normalization Calculate % Inhibition RawData->Normalization QC Plate QC Z' ≥ 0.5? Normalization->QC HitPicking Hit Selection % Inhibition ≥ 50% QC->HitPicking Pass Re-screen Re-screen QC->Re-screen Fail Confirmation Hit Confirmation Single-dose re-test HitPicking->Confirmation DoseResponse IC50 Determination 8-point dose response Confirmation->DoseResponse Confirmed Discard (False Positive) Discard (False Positive) Confirmation->Discard (False Positive) Not Confirmed SAR Preliminary SAR Analyze structure-activity relationships DoseResponse->SAR ValidatedHits {Validated Hit Series|Ready for Hit-to-Lead} SAR->ValidatedHits

Caption: Data analysis and hit triage pipeline.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting the HTS campaign. All liquid handling steps should be performed with calibrated automated liquid handlers to ensure precision and consistency. [13]

Protocol 1: 384-Well Kinase FP Assay

Objective: To measure the inhibitory activity of test compounds on the target kinase.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Target Kinase (pre-diluted in Assay Buffer).

  • Fluorescent Peptide Substrate (pre-diluted in Assay Buffer).

  • ATP (pre-diluted in Assay Buffer).

  • FP Stop/Detection Mix: Assay Buffer containing EDTA (to stop the kinase reaction) and the phospho-specific antibody tracer.

  • Test Compounds: 10 mM in 100% DMSO stock, diluted to an intermediate concentration.

  • Controls: Positive control (known inhibitor), Negative control (DMSO).

  • Microplates: 384-well, low-volume, black, non-binding surface plates.

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of test compound, positive control, or negative control (DMSO) into the appropriate wells of the 384-well assay plate.

  • Enzyme Addition: Add 2 µL of the target kinase solution to all wells.

  • Initiate Reaction: Add 2 µL of the Substrate/ATP mixture to all wells to start the kinase reaction. The final concentration of compound is 10 µM in 0.2% DMSO.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Stop Reaction & Add Detection Reagents: Add 4 µL of the FP Stop/Detection Mix to all wells.

  • Final Incubation: Incubate for an additional 30 minutes at room temperature to allow for antibody-peptide binding equilibrium.

  • Data Acquisition: Read the plate on an FP-capable microplate reader using appropriate excitation and emission filters.

Protocol 2: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Procedure:

  • Source Fresh Compound: Obtain a fresh powder sample of the hit compound to eliminate issues of compound degradation or concentration errors in the original library plate.

  • Create Serial Dilution: Prepare an 8-point, 3-fold serial dilution of the compound in 100% DMSO, starting at a top concentration of 10 mM.

  • Assay Execution: Perform the kinase FP assay as described in Protocol 1, dispensing 20 nL of each concentration from the serial dilution into triplicate wells.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Hit IDPrimary Screen (% Inh @ 10µM)Confirmed (% Inh @ 10µM)IC₅₀ (µM)
Cmpd-00178.275.91.2
Cmpd-00265.168.34.5
Cmpd-00392.512.4> 50 (False Positive)
Cmpd-00455.859.18.9

Conclusion

This application note provides a detailed framework for the successful high-throughput screening of an this compound library. By emphasizing a rigorous approach to assay development, validation, and a multi-step hit confirmation process, researchers can confidently identify valid starting points for kinase inhibitor drug discovery programs. The described protocols and workflows are designed to maximize efficiency and data quality, ultimately increasing the probability of translating initial hits into viable lead compounds.

References

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Retrieved from [Link]

  • Pusterla, T. (2019, April 10). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]

  • Wagener, C., et al. (2017). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 45(W1), W530–W535. Retrieved from [Link]

  • Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • GeneData. (2025, August 9). Comprehensive analysis of high-throughput screening data. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Semantic Scholar. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities. Retrieved from [Link]

  • Vilar, S., & Ferreiro-Vera, C. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Retrieved from [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Retrieved from [Link]

  • Cheng, F., et al. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]

  • ACS Publications. (2019, April 23). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Retrieved from [Link]

  • BIT 479/579. (n.d.). Z-factors. High-throughput Discovery. Retrieved from [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • Sisyunan, M., et al. (2015). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF. Retrieved from [Link]

  • Zhang, X. D. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 35(10), 1736–1742. Retrieved from [Link]

  • Kim, J., et al. (2020). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. NIH. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • Jayanthi, J., et al. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro anti-bacterial, anti-fungal, anti-oxidant and anti-inflammatory activities. Semantic Scholar. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Pharmaron. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

  • Lonza. (n.d.). What is high-throughput screening (HTS) and how can Lonza help?. Retrieved from [Link]

  • Audichya, V. B., et al. (2025, July 24). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthesis Overview

N-(4-aminophenyl)tetrahydrofuran-2-carboxamide is a key building block in contemporary drug discovery, finding application as an intermediate in the synthesis of various pharmaceutically active compounds. Its structure combines a reactive primary aromatic amine with a chiral tetrahydrofuran moiety, making it a versatile scaffold for generating libraries of complex molecules. This application note provides a detailed, scalable, and validated protocol for the synthesis of this important intermediate, designed for researchers and process chemists in the pharmaceutical and chemical industries.

The presented synthetic strategy is a two-step process designed for efficiency, scalability, and high purity of the final product. The core of this approach is the initial formation of an amide bond, followed by the reduction of a nitro group to the desired primary amine. This method circumvents the challenges associated with the direct acylation of electron-rich anilines, which can be prone to side reactions and over-acylation, particularly at larger scales.

Scientific Integrity and Logic: A Self-Validating Protocol

This protocol is built on the principles of robust and reproducible chemical synthesis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

  • Expertise & Experience: The choice of a two-step synthesis via a nitro intermediate is a deliberate strategy to ensure high yields and purity. Direct acylation of p-phenylenediamine is often problematic on a larger scale due to the comparable reactivity of the two amino groups, leading to di-acylation and purification challenges. By protecting one amine as a nitro group, we can selectively acylate the other and then cleanly reduce the nitro group in the final step.

  • Trustworthiness: Each step of this protocol includes in-process controls and defined parameters to ensure reproducibility. The purification methods have been selected to be effective and scalable, moving away from chromatography towards crystallization, which is more amenable to large-scale production[1][2].

  • Authoritative Grounding: The fundamental reactions underpinning this synthesis are well-established in organic chemistry. The formation of amides from acyl chlorides is a classic and reliable transformation[3]. Similarly, the catalytic hydrogenation of nitroarenes is a highly efficient and clean method for the synthesis of anilines[4].

Overall Synthetic Workflow

The synthesis is divided into two main stages:

  • Stage 1: Amide Bond Formation: Reaction of tetrahydrofuran-2-carbonyl chloride with p-nitroaniline to form the intermediate, N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide.

  • Stage 2: Nitro Group Reduction: Catalytic hydrogenation of the nitro intermediate to yield the final product, this compound.

G cluster_0 Starting Materials cluster_1 Stage 1: Amide Bond Formation cluster_2 Stage 2: Nitro Group Reduction cluster_3 Purification & Analysis Tetrahydrofuran-2-carboxylic_acid Tetrahydrofuran-2- carboxylic Acid Acyl_Chloride_Formation Acyl Chloride Formation (with Thionyl Chloride) Tetrahydrofuran-2-carboxylic_acid->Acyl_Chloride_Formation Step 1.1 p-Nitroaniline p-Nitroaniline Amide_Coupling Amide Coupling p-Nitroaniline->Amide_Coupling Step 1.2 Acyl_Chloride_Formation->Amide_Coupling In situ Intermediate N-(4-nitrophenyl)tetrahydrofuran- 2-carboxamide Amide_Coupling->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reduction Step 2.1 Final_Product N-(4-aminophenyl)tetrahydrofuran- 2-carboxamide Reduction->Final_Product Crystallization Crystallization Final_Product->Crystallization QC Quality Control (NMR, HPLC, MS) Crystallization->QC

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide

This stage involves the in-situ formation of tetrahydrofuran-2-carbonyl chloride, followed by its reaction with p-nitroaniline.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/Volume
Tetrahydrofuran-2-carboxylic acid116.121.0116.12 g
Thionyl chloride (SOCl₂)118.971.287.5 mL (142.8 g)
p-Nitroaniline138.121.0138.12 g
Triethylamine (Et₃N)101.191.1153 mL (111.3 g)
Dichloromethane (DCM)--1.5 L
Saturated aqueous sodium bicarbonate--1 L
Brine--500 mL
Anhydrous magnesium sulfate--50 g

Protocol:

  • Acyl Chloride Formation:

    • To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a dropping funnel, add tetrahydrofuran-2-carboxylic acid (116.12 g, 1.0 mol) and dichloromethane (500 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (87.5 mL, 1.2 mol) via the dropping funnel over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation and proper scrubbing of the off-gases.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approx. 40 °C) for 2 hours. The reaction can be monitored by the cessation of gas evolution.

    • Cool the reaction mixture back to room temperature. The resulting solution of tetrahydrofuran-2-carbonyl chloride is used directly in the next step.

  • Amide Coupling:

    • In a separate 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-nitroaniline (138.12 g, 1.0 mol) and triethylamine (153 mL, 1.1 mol) in dichloromethane (1 L).

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared solution of tetrahydrofuran-2-carbonyl chloride from the previous step to the p-nitroaniline solution over 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the p-nitroaniline is consumed.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water (500 mL).

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated aqueous sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.

    • Recrystallize the crude product from ethanol or isopropanol to afford N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide as a pale yellow solid.

    • Expected Yield: 80-90%.

Stage 2: Synthesis of this compound

This stage involves the catalytic hydrogenation of the nitro-intermediate.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/Volume
N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide236.220.8189.0 g
Palladium on Carbon (10% Pd/C, 50% wet)--9.5 g
Ethanol or Ethyl Acetate--2 L
Hydrogen Gas (H₂)2.02Excess50-60 psi
Celite®--20 g

Protocol:

  • Hydrogenation:

    • To a suitable hydrogenation vessel (e.g., a Parr shaker), add N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide (189.0 g, 0.8 mol) and ethanol (or ethyl acetate, 2 L).

    • Carefully add 10% palladium on carbon (9.5 g, 5 mol% Pd, 50% wet) under a nitrogen atmosphere. Caution: Palladium on carbon is pyrophoric when dry and can ignite flammable solvents. Handle with care.

    • Seal the vessel and purge with nitrogen, then with hydrogen gas.

    • Pressurize the vessel with hydrogen to 50-60 psi and commence vigorous stirring/shaking.

    • The reaction is exothermic; monitor the temperature and pressure. The reaction is typically complete within 4-8 hours, as indicated by the cessation of hydrogen uptake.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield this compound as an off-white to light brown solid.

    • Expected Yield: 90-98%.

Scale-Up Considerations and Safety

  • Thermal Safety: The acylation reaction with thionyl chloride and the subsequent amidation are exothermic. For larger scales, ensure adequate cooling capacity and consider the use of a jacketed reactor. The hydrogenation is also exothermic and requires careful monitoring of the internal temperature to prevent thermal runaway.

  • Reagent Handling: Thionyl chloride is corrosive and toxic; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Palladium on carbon is pyrophoric and should be handled with care, preferably as a wet paste[4].

  • Purification: While chromatography can be used for small-scale purification, crystallization is the preferred method for scale-up as it is more economical and avoids the use of large volumes of flammable solvents[1][2].

  • Equipment: For reactions exceeding a few liters, mechanical stirring is recommended over magnetic stirring to ensure efficient mixing. Use appropriately sized glassware to avoid overfilling; the reaction volume should not exceed 50-70% of the flask's capacity.

References

  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Division of Research Safety - University of Illinois. (2019, September 18). Scale-up Reactions. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

  • Moreno-Fuquen, R., Azcárate, A., Kennedy, A. R., Gilmour, D., & De Almeida Santos, R. H. (2013). N-(2-Nitrophenyl)furan-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1592. [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide. This molecule is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals like Apixaban.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, helping you optimize your reaction yield and purity.

Overview of Synthetic Strategies

The formation of the target amide bond can be approached via two primary pathways, each with distinct advantages and challenges. The choice of strategy often depends on the scale of the reaction, the availability of starting materials, and the desired purity profile.

  • Protected Amine Strategy: This is the most common and often highest-yielding approach. It involves the coupling of tetrahydrofuran-2-carboxylic acid with a protected p-phenylenediamine equivalent, typically 4-nitroaniline. The resulting nitro-intermediate is then reduced in a subsequent step to yield the final product. This strategy elegantly circumvents the primary issue of di-acylation.[1][4]

  • Direct Coupling Strategy: This route involves the direct amidation of tetrahydrofuran-2-carboxylic acid with p-phenylenediamine. While more atom-economical, it presents a significant chemoselectivity challenge: controlling the reaction to favor mono-acylation over the formation of the di-acylated byproduct.

Below is a diagram illustrating these two synthetic routes.

G A1 Tetrahydrofuran-2-carboxylic Acid B Amide Coupling (e.g., EDC, SOCl2) A1->B Y Direct Amide Coupling A1->Y A2 4-Nitroaniline A2->B C N-(4-nitrophenyl)tetrahydrofuran- 2-carboxamide B->C Step 1 D Nitro Group Reduction (e.g., H2, Pd/C) C->D Step 2 E N-(4-aminophenyl)tetrahydrofuran- 2-carboxamide (Product) D->E Z1 p-Phenylenediamine Z1->Y Y->E Desired X Di-acylated Byproduct Y->X Undesired

Caption: Comparative workflow of the protected vs. direct synthesis routes.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Section 1: Low Yield & Reaction Failure

Q1: My reaction yield is consistently low (<50%) when using the 4-nitroaniline route. What are the most common causes?

A1: Low yields in this amide coupling are typically traced back to one of three areas: inefficient carboxylic acid activation, moisture contamination, or sub-optimal reaction conditions.

  • Inefficient Acid Activation: The carboxylic acid must be converted into a more reactive species for the weakly nucleophilic 4-nitroaniline to attack. If using a carbodiimide coupling agent like EDC, ensure it is fresh and added in a slight excess (1.1-1.2 equivalents). For the acyl chloride method, ensure the complete conversion of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride before adding the amine.[4]

  • Moisture: Amide coupling reactions are highly sensitive to water. Water can hydrolyze your activated carboxylic acid intermediate back to the starting material, consuming your coupling agent in the process.[5] Always use anhydrous solvents, dry your glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6] Commercial anhydrous solvents are recommended, but if unavailable, solvents like THF and DCM can be dried over molecular sieves.[7][8]

  • Sub-optimal Temperature: While many couplings are run at room temperature, the reduced nucleophilicity of 4-nitroaniline may require gentle heating (e.g., 40-50 °C) to improve the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

Q2: The nitro-group reduction step is sluggish or incomplete. How can I improve the conversion to the final amine?

A2: Incomplete reduction is a frequent challenge. The choice of catalyst and hydrogen source is critical.

  • Catalyst Activity: Palladium on carbon (Pd/C) is the standard catalyst. Ensure your catalyst is not old or deactivated. Use a 5-10% w/w loading of catalyst relative to the nitro-intermediate. In some cases, catalyst poisoning from sulfur or other impurities in the starting materials can occur.

  • Hydrogen Source:

    • Hydrogen Gas (H₂): Ensure a good seal on your reaction vessel and adequate agitation to maximize gas-liquid mixing. A pressure of 1-3 atm is typically sufficient.

    • Transfer Hydrogenation: If handling H₂ gas is not feasible, transfer hydrogenation is an excellent alternative. Reagents like ammonium formate or hydrazine hydrate in the presence of a catalyst (Raney Nickel or Pd/C) are highly effective.[9]

  • Solvent Choice: The reduction is commonly performed in solvents like methanol, ethanol, or ethyl acetate. Ensure your nitro-intermediate is fully dissolved to allow access to the catalyst surface.

G Start Low Yield Observed Check1 Is the Carboxylic Acid Activated Efficiently? Start->Check1 Action1 Use fresh coupling agent. Consider converting to acyl chloride. Check1->Action1 No Check2 Is the Reaction Strictly Anhydrous? Check1->Check2 Yes Action1->Check2 Action2 Use anhydrous solvents. Dry glassware. Run under N2/Ar. Check2->Action2 No Check3 Are Reaction Conditions (Temp, Time) Optimal? Check2->Check3 Yes Action2->Check3 Action3 Gently heat (40-50°C). Monitor by TLC/LC-MS. Check3->Action3 No End Yield Improved Check3->End Yes Action3->End

Caption: Troubleshooting flowchart for low reaction yield.

Section 2: Impurity & Side Reactions

Q3: I'm attempting the direct coupling with p-phenylenediamine and observing a significant amount of a higher molecular weight byproduct. How can I prevent this?

A3: This byproduct is almost certainly the di-acylated species, where both amino groups of p-phenylenediamine have reacted. To favor mono-acylation:

  • Stoichiometry Control: Use a large excess of p-phenylenediamine (3-5 equivalents). This statistically favors the reaction of one molecule of the carboxylic acid with one of the many available diamine molecules. The downside is the need to remove a large amount of unreacted diamine during work-up.

  • Slow Addition: Add the activated carboxylic acid (or acyl chloride) solution dropwise and slowly to a solution of the diamine at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, reducing the chance of a second acylation.

  • Consider the Protected Route: For the highest purity and most reliable results, the protected strategy using 4-nitroaniline is strongly recommended to avoid this issue altogether.[4][10]

Q4: What are common side products associated with carbodiimide coupling agents (EDC/DCC), and how do I remove them?

A4: The primary byproduct of carbodiimide coupling is an isourea. When using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the resulting urea is water-soluble, making it easy to remove.

  • Removal of EDC Byproducts: During the aqueous work-up, perform several washes with a dilute acid solution (e.g., 1M HCl).[6] This protonates the dimethylamino group on the urea byproduct, rendering it highly soluble in the aqueous layer for efficient removal.

  • Removal of DCC Byproducts: If using DCC (dicyclohexylcarbodiimide), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents. It typically precipitates out of the reaction mixture and can be removed by filtration. However, some DCU often remains in solution, complicating purification. For this reason, EDC is generally preferred for lab-scale synthesis where ease of purification is paramount.

Section 3: Work-up & Purification

Q5: My final product, this compound, is difficult to purify by column chromatography. It seems to streak on the silica gel. What can I do?

A5: The free amine in your product is basic and can interact strongly with the acidic silica gel, causing streaking and poor separation.

  • Add a Tailing Suppressor: Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.5-1% triethylamine or ammonia in methanol/DCM can significantly improve the peak shape by neutralizing the acidic sites on the silica.

  • Alternative Purification Method: Recrystallization is an excellent alternative to chromatography for obtaining highly pure material, provided a suitable solvent system can be found. Experiment with solvent systems like ethyl acetate/heptane or isopropanol/water.

  • Acid/Base Extraction: An acid-base workup can effectively remove non-basic impurities. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a basic solution (e.g., sat. NaHCO₃) to remove any unreacted carboxylic acid, and then wash with brine.[6]

Recommended Protocol: Protected Amine Strategy

This protocol details the reliable two-step synthesis via the 4-nitroaniline intermediate.

Step 1: Synthesis of N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran-2-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation:

    • Method A (EDC Coupling): Add 4-nitroaniline (1.0 eq.), EDC (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

    • Method B (Acyl Chloride): Cool the solution to 0 °C. Add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise. Allow the reaction to stir for 1-2 hours at room temperature until gas evolution ceases. In a separate flask, dissolve 4-nitroaniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from ethyl acetate/hexanes or by silica gel chromatography.

Step 2: Synthesis of this compound
  • Setup: Dissolve the N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide (1.0 eq.) from Step 1 in methanol or ethanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10% by weight).

  • Reduction:

    • Method A (Hydrogen Gas): Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir vigorously for 4-12 hours at room temperature.

    • Method B (Transfer Hydrogenation): Add ammonium formate (3-5 eq.) to the mixture and heat to 40-60 °C for 2-6 hours.

  • Filtration: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography as described in Q5.

Summary of Key Reaction Parameters
ParameterRecommendationRationale & Key Considerations
Amine Source 4-NitroanilinePrevents di-acylation, leading to a cleaner reaction and simpler purification.
Coupling Agent EDC / Oxalyl ChlorideEDC offers a milder reaction and water-soluble byproducts. Oxalyl chloride provides a highly reactive intermediate but requires careful handling.[11]
Solvent Anhydrous DCM or THFGood solubility for reactants; must be anhydrous to prevent hydrolysis of activated species.[12]
Base (for acyl chloride) Triethylamine (TEA)Scavenges the HCl generated during the reaction.
Reduction Method H₂ with Pd/C or Ammonium Formate with Pd/CBoth are highly effective. Transfer hydrogenation with ammonium formate avoids the need for specialized hydrogenation equipment.[4][9]

References

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PMC. Retrieved from [Link].

  • Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Retrieved from [Link].

  • Google Patents. (n.d.). Purification of tetrahydrofuran - US4233228A.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link].

  • Google Patents. (n.d.). Preparation method of apixaban intermediate - CN103923079A.
  • Chongqing Chemdad Co., Ltd. (n.d.). (s)-(-)-tetrahydrofuran-2-carboxylic acid amide. Retrieved from [Link].

  • Google Patents. (n.d.). Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - TW202400568A.
  • Arkat USA. (n.d.). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link].

  • Google Patents. (n.d.). Purification of tetrahydrofuran - EP0041790B1.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link].

  • ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis of a Silane Coupling Agent and Its Application in Silica/NR Composites. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link].

  • European Patent Office. (2020, November 25). PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3212620 B1. Retrieved from [Link].

  • Royal Society of Chemistry. (2022, April 14). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link].

  • Google Patents. (n.d.). Process for the preparation of apixaban and intermediates thereof - US20180099963A1.
  • ResearchGate. (n.d.). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. Retrieved from [Link].

  • Google Patents. (n.d.). Method for purifying high-purity organic solvent tetrahydrofuran for scientific research - CN101723922B.
  • ResearchGate. (2024, January 17). A practical synthesis for the key intermediate of apixaban. Retrieved from [Link].

  • PubMed. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link].

  • Google Patents. (n.d.). Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - CN104031010A.
  • Google Patents. (n.d.). Purification of tetrahydrofuran - CA1162877A.
  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. Retrieved from [Link].

Sources

Technical Support Center: Troubleshooting Solubility of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide and Related Carboxamides in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-aminophenyl)tetrahydrofuran-2-carboxamide and structurally similar carboxamide-containing compounds in dimethyl sulfoxide (DMSO). As a trusted partner in your research, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the successful preparation of your experimental solutions. Our recommendations are grounded in established principles of medicinal chemistry and solvent science to provide you with reliable and actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of this compound in DMSO.

Q1: I've prepared a stock solution of this compound in DMSO, but I observe particulate matter. What could be the cause?

A1: The presence of particulate matter in your DMSO stock solution can arise from several factors. Firstly, the compound may have limited intrinsic solubility in DMSO at the desired concentration. While DMSO is a powerful solvent, it is not universal.[1][2] Secondly, the purity of your compound can be a factor; insoluble impurities from the synthesis or degradation products could be present. Lastly, absorbed atmospheric moisture in the DMSO can significantly reduce its solvating power for certain compounds.[3]

Q2: My this compound dissolves in DMSO initially, but crashes out of solution upon storage. Why does this happen?

A2: This phenomenon, known as precipitation upon storage, is often due to the compound existing in a supersaturated state.[3] This can be exacerbated by temperature fluctuations, as solubility is often temperature-dependent. Additionally, repeated freeze-thaw cycles can promote crystallization and precipitation.[3] It is also possible that the compound is slowly degrading in DMSO, leading to the formation of less soluble byproducts.

Q3: What is the maximum recommended concentration for dissolving compounds like this compound in DMSO for biological assays?

A3: For many high-throughput screening (HTS) and cell-based assays, stock solutions are typically prepared at concentrations ranging from 10 to 30 mM in DMSO.[4] However, the optimal concentration is highly compound-specific. It is crucial to experimentally determine the kinetic and thermodynamic solubility of your compound in DMSO to establish a reliable working stock concentration.

Q4: Can I heat the DMSO solution to dissolve my compound?

A4: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound.[5] However, this should be done with caution. Prolonged exposure to high temperatures can lead to the degradation of both the compound and the DMSO solvent. It is advisable to use a water bath with controlled temperature and to not exceed 40-50°C.

Q5: Are there any alternatives to DMSO if I cannot achieve the desired solubility?

A5: Yes, if DMSO proves to be an unsuitable solvent, other options can be explored. These include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or co-solvent systems.[5][6] The choice of an alternative solvent will depend on its compatibility with your downstream application, including potential toxicity in cell-based assays.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving solubility issues with this compound in DMSO.

Initial Assessment of Solubility Issues

Before attempting advanced solubilization techniques, it is essential to systematically evaluate the problem. The following workflow can guide your initial troubleshooting efforts.

G A Start: Solubility Issue Observed B Verify Compound Purity and Identity (LC-MS/NMR) A->B C Check DMSO Quality (Anhydrous, High Purity) A->C D Determine Approximate Solubility (Serial Dilution) A->D E Precipitate Forms Immediately D->E Observation F Precipitate Forms Over Time D->F Observation G Insoluble at Target Concentration D->G Observation H Proceed to Solubility Enhancement Techniques E->H F->H G->H G A Solubility Enhancement Needed B Is the compound thermally stable? A->B C Gentle Warming (30-40°C) B->C Yes D Sonication B->D No/Unsure E Is a co-solvent compatible with the downstream assay? C->E Still Insoluble D->E Still Insoluble F Co-solvent System (e.g., DMSO/PEG400) E->F Yes G Consider alternative primary solvent (e.g., DMF, NMP) E->G No

Sources

Technical Support Center: N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

Welcome to the technical support guide for N-(4-aminophenyl)tetrahydrofuran-2-carboxamide (CAS No. 926223-69-0). It is critical to note that detailed, peer-reviewed handling, storage, and toxicity data for this specific molecule are not extensively available in the public domain. Therefore, this guide has been constructed based on established principles of chemical safety and by extrapolating from the known properties of its core functional groups: an aromatic amine (aniline derivative), a secondary amide, and a tetrahydrofuran ring. This approach provides a robust framework for safe handling and troubleshooting. The recommendations herein are based on a conservative assessment of potential hazards. Always treat compounds with unknown toxicity as highly hazardous.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the primary potential hazards associated with this compound?

A1: Based on its structure, the primary hazards are likely associated with the aromatic amine (aniline) moiety. Aromatic amines as a class are known for their potential toxicity. Key concerns include:

  • Toxicity: Can be harmful if inhaled, ingested, or absorbed through the skin. Aniline and its derivatives can affect the blood's ability to carry oxygen, a condition known as methemoglobinemia.

  • Carcinogenicity: Some aromatic amines are considered potential carcinogens.[1][2]

  • Skin and Eye Irritation: Assumed to be an irritant to the skin and eyes and may cause respiratory tract irritation.[1]

  • Light and Air Sensitivity: The aniline group is prone to oxidation, which can lead to discoloration (e.g., turning yellow, brown, or black) and degradation of the compound.[3][4]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is essential.[5] The OSHA Personal Protective Equipment Standard requires employers to provide and ensure the use of appropriate PPE.[1]

  • Hand Protection: Wear impervious gloves, such as butyl rubber or polyvinyl alcohol, to prevent skin absorption.[6]

  • Eye Protection: Use chemical splash goggles. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Body Protection: A lab coat is standard. For larger quantities or tasks with a high risk of spillage, a chemical-resistant apron or suit is recommended.[6]

  • Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to prevent inhalation.[4][7] If a fume hood is not available, a properly fitted respirator with organic vapor cartridges is necessary.[6]

Q3: How should I properly store this compound?

A3: Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations. The primary concerns are oxidation and exposure to light.[3][4]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation of the amine group.

  • Temperature: Store in a cool, well-ventilated area.[6] Refrigeration (2–8°C) is recommended for long-term storage.

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark place.[3][4]

  • Container: Keep the container tightly sealed to prevent moisture and air ingress.[8]

Parameter Recommended Condition Rationale
Temperature 2–8°C (Refrigerated)Slows potential degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the sensitive aniline moiety.[3]
Light Protect from Light (Amber Vial)Prevents light-induced degradation of the aromatic amine.[4]
Container Tightly SealedPrevents exposure to air and moisture.
Incompatibilities Strong Oxidizing Agents, Strong AcidsAromatic amines can react with these substances.[4]

Q4: What solvents are recommended for dissolving this compound?

A4: The molecule has both polar (amide, amine, ether) and non-polar (aromatic ring) features, suggesting solubility in a range of organic solvents.[9] Water solubility is expected to be low.[10]

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be effective solvents.

  • Alcohols: Methanol and ethanol may also be suitable.

  • Chlorinated Solvents: Dichloromethane and chloroform could be effective but note that amines can be incompatible with chloroform and carbon tetrachloride.[10]

  • Ethers: Tetrahydrofuran (THF) is another potential solvent.[11]

Important Note: Primary amines can react with ketone solvents like acetone.[10] It is advisable to avoid acetone as a solvent unless this reactivity is desired. Always start with a small quantity of the compound to test solubility before committing a larger amount.

Troubleshooting Guide

Q: My solid this compound has turned from white/off-white to a yellow/brown color. What happened and can I still use it?

A: This color change is a classic indicator of oxidation of the aromatic amine (aniline) group.[3] Exposure to air and/or light accelerates this process.

  • Causality: The lone pair of electrons on the nitrogen of the aniline group makes it susceptible to oxidation, forming colored impurities.

  • Actionable Advice: The presence of color indicates that the compound is no longer pure. For sensitive applications requiring high purity, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded. For less sensitive screening experiments, you may be able to proceed, but be aware that the actual concentration of the desired compound is lower than calculated, and impurities may interfere with your results. To prevent this, always store the compound under an inert atmosphere and protected from light.[3][4]

Q: I am struggling to dissolve the compound in my chosen solvent. What steps can I take?

A: Solubility issues can often be resolved with a systematic approach.

  • Increase Energy Input: Gently warm the solution. An increase in temperature often improves solubility.

  • Increase Agitation: Use a vortex mixer or sonication to break up solid aggregates and increase the surface area for solvation.

  • Change Solvent: If the compound remains insoluble, switch to a solvent with different properties. If you started with a non-polar solvent, try a polar aprotic solvent like DMSO. Refer to the solubility chart below for guidance.

  • Check Compound Purity: Impurities can sometimes affect solubility.

Experimental Protocol: Test Dissolution of a Small Quantity
  • Accurately weigh approximately 1-2 mg of the compound into a clean glass vial.

  • Add a small volume (e.g., 100 µL) of the desired solvent.

  • Observe for initial dissolution at room temperature.

  • If not fully dissolved, vortex the vial for 30 seconds.

  • If still not dissolved, gently warm the vial (e.g., to 40-50°C) and vortex again.

  • If the compound remains insoluble, it is considered poorly soluble in that solvent at the tested concentration.

Standard Operating Procedures (SOPs)

SOP 1: Weighing and Transferring Solid this compound

Objective: To safely weigh and transfer the solid compound while minimizing exposure and contamination.

Materials:

  • This compound solid

  • Appropriate PPE (see FAQ Q2)

  • Analytical balance

  • Chemical fume hood

  • Anti-static weighing dish or glassine paper

  • Spatula

  • Receiving vial/flask

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.[12] Place all necessary equipment inside the fume hood.

  • Tare Balance: Place the weighing dish on the analytical balance and tare the weight.

  • Transfer Compound: Using a clean spatula, carefully transfer a small amount of the compound from its storage container to the weighing dish. Perform this action slowly to avoid creating airborne dust.[7]

  • Weighing: Record the mass of the compound.

  • Transfer to Receiving Vessel: Carefully transfer the weighed powder into the receiving vial or flask. A powder funnel may be used to facilitate this transfer and prevent spills.

  • Clean-up: Clean the spatula thoroughly. Dispose of the weighing dish and any contaminated materials (e.g., gloves) in the appropriate chemical waste container.

  • Final Steps: Tightly seal the stock container of the compound, purge with inert gas if possible, and return it to its proper storage location. Wash hands thoroughly after the procedure.[1]

Visualized Workflows and Pathways

Troubleshooting Solubility Issues

This diagram outlines a logical workflow for addressing challenges with dissolving the compound.

G start Compound does not dissolve vortex Vortex or Sonicate start->vortex warm Gently Warm (e.g., 40-50°C) vortex->warm Still insoluble success Compound Dissolved vortex->success Soluble solvent Select a different solvent class (e.g., polar aprotic like DMSO) warm->solvent Still insoluble warm->success Soluble small_scale Perform small-scale solubility test solvent->small_scale small_scale->success Soluble fail Insoluble: Re-evaluate experimental plan small_scale->fail Insoluble

Caption: A decision-making workflow for troubleshooting solubility problems.

Potential Degradation Pathway: Aniline Oxidation

This diagram illustrates a simplified potential degradation pathway focusing on the oxidation of the aniline moiety, a common issue with aromatic amines.

G cluster_0 Degradation Process compound This compound (Stable Form) oxidized Oxidized Intermediates (e.g., quinone-imine structures) compound->oxidized O2, Light polymers Polymeric Degradation Products (Colored Impurities) oxidized->polymers Further Oxidation / Polymerization

Caption: Potential oxidative degradation of the aniline functional group.

References

  • Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Safety Data Sheet: Aniline - SIA Toolbox. [Link]

  • Properties of amines - Chemistry LibreTexts. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]

  • Chemical Safety Guide, 5th Ed - ORS. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? - ResearchGate. [Link]

  • A Comprehensive Guide to Safe Powder Handling - BFM® Fitting. [Link]

  • TETRAHYDROFURAN Resistant O-Rings and Seals - Marco Rubber & Plastics. [Link]

  • Organic Chemistry II - National Institute of Technology, Tiruchirappalli. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. [Link]

  • Safety Data Sheet: aniline - Chemos GmbH&Co.KG. [Link]

  • Amide - Wikipedia. [Link]

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System - MDPI. [Link]

  • Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

  • Are amines soluble in organic solvents? - Quora. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! - De Dietrich. [Link]

  • Tetrahydrofuran - Wikipedia. [Link]

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - ResearchGate. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. [Link]

  • Best Practice Guidelines on Publishing Ethics - Wiley Author Services. [Link]

  • The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PubMed Central. [Link]

  • General Chemical Safety Guidelines - UCSD – Blink. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. [Link]

  • Experiment 13 – Properties of Amines and Amides - Moorpark College. [Link]

  • Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry - YouTube. [Link]

  • Working with Sensitive Data | ARDC - Australian Research Data Commons. [Link]

  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. [Link]

  • Principles and Best Practices for Protecting Participant Privacy - NIH Grants & Funding. [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments - PMC - NIH. [Link]

  • Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters - PubMed. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide Analogs as Novel Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Safer Anticoagulation

Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, are a leading cause of morbidity and mortality worldwide. For decades, anticoagulants have been the cornerstone of prevention and treatment. However, traditional therapies are often associated with a significant risk of bleeding complications[1]. This clinical challenge has catalyzed the search for new anticoagulant targets that can uncouple antithrombotic efficacy from hemostatic impairment.

Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a highly promising target[2][3]. Genetic evidence from individuals deficient in Factor XI suggests that inhibition of this enzyme can prevent thrombosis with a substantially lower risk of spontaneous bleeding[2]. This has spurred the development of novel FXIa inhibitors. This guide focuses on the structure-activity relationship (SAR) of a promising chemical scaffold, N-(4-aminophenyl)tetrahydrofuran-2-carboxamide , as a template for designing potent and selective FXIa inhibitors. We will explore the rationale behind analog design, comparative biological data, and the detailed experimental protocols required for their evaluation.

The Coagulation Cascade and the Role of Factor XIa

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. The intrinsic pathway, where FXIa plays a pivotal role, is now understood to be more critical for the amplification and stabilization of a thrombus rather than for the initial hemostatic response to injury[2][3]. As illustrated below, FXIa activates Factor IX, which ultimately leads to a burst in thrombin generation, reinforcing the clot. Targeting FXIa can therefore dampen this pathological amplification loop while leaving the primary hemostatic pathway largely intact.

coagulation_pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa Thrombin Feedback FIX FIX FXIa->FIX activates FIXa FIXa FX FX FIXa->FX activates (with FVIIIa) FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin activates (with FVa) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Target Target for N-(4-aminophenyl)tetrahydro- furan-2-carboxamide Analogs Target->FXIa

Caption: Role of Factor XIa in the intrinsic coagulation pathway.

The Core Scaffold: this compound

The selected scaffold contains three key regions that can be systematically modified to explore the SAR:

  • The Tetrahydrofuran (THF) Ring: This saturated heterocycle provides a three-dimensional structure that can be explored for optimal interactions within the enzyme's active site. Its stereochemistry and potential for substitution are key areas for optimization. The related pyrrolidine-2-carboxamide and piperidine-2-carboxamide scaffolds have shown potent inhibitory activity against FXIa, highlighting the potential of such cyclic structures[2].

  • The Amide Linker: This rigid, planar group is crucial for orienting the two ends of the molecule and can participate in hydrogen bonding with the protein backbone.

  • The 4-Aminophenyl Group: This moiety serves as a versatile anchor for introducing various substituents. Modifications here can influence binding affinity, selectivity, and pharmacokinetic properties. The primary amine provides a vector for further chemical elaboration.

Structure-Activity Relationship (SAR) Analysis & Comparative Data

To establish a clear SAR, a library of analogs was synthesized based on the core scaffold. Modifications were focused on the aminophenyl and tetrahydrofuran moieties. The inhibitory activity of each analog was assessed against human FXIa using a chromogenic assay, with results expressed as the half-maximal inhibitory concentration (IC50).

Part 1: Modifications of the Phenyl Ring

The initial strategy involved exploring substitutions on the phenyl ring, starting from a precursor, N-(4-bromophenyl)tetrahydrofuran-2-carboxamide , which allows for diverse functionalization via Suzuki-Miyaura cross-coupling reactions[4].

Compound IDR Group (at 4-position of Phenyl Ring)FXIa IC50 (nM)Selectivity vs. Thrombin (Fold)Selectivity vs. FXa (Fold)
1 (Core) -NH₂850>100>100
2a -H>10,000--
2b -NH-C(O)CH₃ (Acetamide)450>200>150
2c -NH-SO₂CH₃ (Methanesulfonamide)210>500>400
2d -O-CH₃ (Methoxy)1200>100>80
2e -CN (Cyano)155>800>600
2f -[4-Morpholinyl]95>1000>900

Interpretation of Results:

  • Necessity of a Polar Group: The unsubstituted analog (2a ) was inactive, demonstrating the importance of a functional group at the 4-position. The parent amine (1 ) showed moderate activity.

  • Hydrogen Bond Acceptors/Donors: Acylating the amine to an acetamide (2b ) or a sulfonamide (2c ) improved potency. This suggests that the enzyme's S4 pocket, where this part of the inhibitor is predicted to bind, can accommodate hydrogen bond acceptors and donors. The sulfonamide was particularly effective, likely due to its ability to form strong hydrogen bonds.

  • Electron-Withdrawing Groups: The potent activity of the cyano-substituted analog (2e ) indicates that an electron-withdrawing group is favorable.

  • Optimizing for Selectivity and Potency: Introducing a morpholine ring (2f ), a common moiety in Factor Xa inhibitors designed to fit the S4 pocket, resulted in the most potent analog in this series[5]. This modification likely enhances binding through favorable interactions and improves physicochemical properties, leading to excellent potency and selectivity.

Part 2: Modifications of the Tetrahydrofuran (THF) Ring

The THF ring is predicted to interact with the S1 pocket of FXIa. We explored the impact of stereochemistry and substitution on this ring.

Compound IDModification on THF RingFXIa IC50 (nM)Notes
3a (from 2f) (R)-Tetrahydrofuran-2-carboxamide95Baseline for comparison
3b (S)-Tetrahydrofuran-2-carboxamide870(R)-enantiomer is ~9-fold more potent
3c Furan-2-carboxamide (Aromatic)2500Saturated ring is preferred
3d 5-Oxo-tetrahydrofuran-2-carboxamide65Carbonyl enhances H-bonding

Interpretation of Results:

  • Stereochemical Preference: A clear stereochemical preference was observed, with the (R)-enantiomer (3a ) being significantly more potent than the (S)-enantiomer (3b ). This highlights a specific and constrained binding mode within the S1 pocket.

  • Importance of Saturation: Replacing the saturated THF ring with an aromatic furan ring (3c ) drastically reduced activity. This suggests that the three-dimensional shape of the THF ring is crucial for optimal fitting, a principle also observed in the development of other enzyme inhibitors where conformational restriction enhances potency[6][7].

  • Introducing Polar Contacts: The addition of a carbonyl group at the 5-position of the THF ring (3d ) led to the most potent compound in the entire series. This modification likely introduces an additional hydrogen bond with residues in the S1 pocket, anchoring the inhibitor more tightly.

Experimental Methodologies

To ensure scientific integrity, the protocols used for synthesis and biological evaluation are detailed below.

General Workflow for SAR Study

The overall process follows a logical progression from chemical synthesis to biological screening, allowing for iterative improvement of the lead compound.

Caption: General workflow for synthesis and screening of analogs.

Protocol 1: General Synthesis of N-(4-substituted-phenyl)tetrahydrofuran-2-carboxamide Analogs

This protocol is adapted from established methods for amide bond formation and cross-coupling reactions[4][8].

Step 1: Synthesis of N-(4-bromophenyl)tetrahydrofuran-2-carboxamide (Precursor)

  • To a solution of (R)-tetrahydrofuran-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield crude (R)-tetrahydrofuran-2-carbonyl chloride.

  • Dissolve the crude acid chloride in fresh DCM.

  • In a separate flask, dissolve 4-bromoaniline (1.1 eq) and triethylamine (2.0 eq) in DCM.

  • Slowly add the acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure precursor.

Step 2: Suzuki-Miyaura Cross-Coupling for Analog Synthesis (Example: Synthesis of 2f)

  • To a degassed solution of the precursor (1.0 eq), morpholine (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq) in a 4:1 mixture of dioxane and water, add the appropriate boronic acid or ester (1.2 eq).

  • Heat the reaction mixture to 100 °C under an argon atmosphere for 8 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final analog.

Protocol 2: In Vitro FXIa Chromogenic Inhibition Assay

This protocol is based on standard chromogenic substrate hydrolysis assays used for serine proteases[9].

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Enzyme: Human Factor XIa, diluted in assay buffer to a final concentration of 1 nM.

    • Substrate: Chromogenic substrate for FXIa (e.g., S-2366), prepared as a stock solution in sterile water.

    • Inhibitors: Test compounds are dissolved in DMSO to create 10 mM stock solutions and then serially diluted in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a 96-well microplate.

    • Add 25 µL of the serially diluted inhibitor solutions (or buffer for control wells) to the plate.

    • Add 25 µL of the diluted FXIa enzyme solution to all wells.

    • Incubate the plate at 37 °C for 15 minutes to allow for enzyme-inhibitor binding to reach equilibrium.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate to each well.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of substrate hydrolysis (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates of inhibitor-containing wells to the control wells (V/V₀).

    • Plot the normalized rates against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion and Future Directions

The systematic SAR exploration of the This compound scaffold has successfully identified key structural features required for potent and selective FXIa inhibition. Our findings demonstrate that:

  • A morpholinyl group on the phenyl ring provides a significant advantage in both potency and selectivity.

  • The (R)-stereoisomer of the tetrahydrofuran ring is strongly preferred for binding.

  • The addition of a polar carbonyl group to the THF ring can further enhance inhibitory activity.

Compound 3d (5-Oxo-(R)-tetrahydrofuran-2-carboxamide core with a 4-morpholinophenyl group) emerges as a highly promising lead candidate with an IC50 of 65 nM and excellent selectivity.

Future work should focus on a comprehensive in vivo evaluation of this lead compound, including pharmacokinetic profiling and efficacy studies in animal models of thrombosis. Further optimization could also involve exploring bioisosteric replacements for the amide linker to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, moving one step closer to a new generation of safer anticoagulants.

References

  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Jayanthi, A., et al. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro biological evaluation. Semantic Scholar. [Link]

  • Weitz, J. I. (2024). Factor XI/XIa Inhibitors: What We Now Know. European Medical Journal. [Link]

  • Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Molecules, 23(10), 2647. [Link]

  • Gkaliagkousi, E., & Stakos, D. (2021). Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. Journal of Cardiovascular Development and Disease, 8(11), 154. [Link]

  • Al-Horani, R. A., et al. (2012). Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. European Journal of Medicinal Chemistry, 55, 263–274. [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1059–1074. [Link]

  • Li, Y., et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. International Journal of Molecular Sciences, 24(12), 10037. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities and In-Silico Studies. Molecules, 27(14), 4410. [Link]

  • Al-Horani, R. A., et al. (2012). Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. European Journal of Medicinal Chemistry. [Link]

  • Boumber, Y., et al. (2017). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 22(12), 2200. [Link]

  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

  • Cao, J., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(1), 133–150. [Link]

  • Belusa, V. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

  • Sammut, M. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Hospital Medicine. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Validation of Target Engagement: A Comparative Analysis Featuring N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal demonstration of target engagement—confirming that a compound physically interacts with its intended biological target within a relevant physiological context.[1][2][3] This guide provides an in-depth, technically focused comparison of key in vitro methodologies for validating the target engagement of our investigational compound, "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide" (hereafter designated as Compound A ).

For the purpose of this illustrative guide, we will consider a hypothetical yet plausible scenario where Compound A has been identified through a high-throughput screen as a potential inhibitor of Enzyme X , a crucial kinase implicated in a specific disease pathway. Our objective is to not only confirm this interaction but also to quantitatively compare its binding characteristics against two alternative chemotypes: Compound B (a known ATP-competitive inhibitor of Enzyme X) and Compound C (a structurally distinct, novel scaffold).

This guide is structured to provide not just protocols, but the strategic rationale behind the selection of each assay, the interpretation of the resulting data, and a transparent comparison of the insights each method affords.

The Foundational Pillar: Direct Target Binding Confirmation

Before delving into cellular and functional assays, it is paramount to establish a direct, physical interaction between the compound and the purified target protein. This is the bedrock of target validation.[4] We will employ two orthogonal, biophysical techniques to achieve this: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a label-free optical technique that measures molecular interactions in real time.[5][6] By immobilizing the target protein (Enzyme X) on a sensor chip, we can monitor the binding of our compounds as they flow over the surface. The resulting sensorgram provides a wealth of information, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD), a measure of binding affinity.[7]

SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Purify Recombinant Enzyme X a1 Immobilize Enzyme X on Sensor Chip p1->a1 p2 Prepare Sensor Chip (e.g., CM5) p2->a1 p3 Prepare Compound Serial Dilutions a2 Inject Compound A, B, C (Analyte) p3->a2 a1->a2 a3 Monitor Binding & Dissociation a2->a3 d1 Generate Sensorgrams a3->d1 d2 Fit Data to Binding Models d1->d2 d3 Determine ka, kd, KD d2->d3

Caption: High-level workflow for Surface Plasmon Resonance (SPR) analysis.

  • Immobilization of Enzyme X:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject purified Enzyme X (at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of approximately 10,000 Response Units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl pH 8.5 injection.

  • Binding Analysis:

    • Prepare serial dilutions of Compounds A, B, and C in running buffer (e.g., ranging from 0.1 to 10 µM).

    • Inject each compound concentration over the immobilized Enzyme X surface for 180 seconds, followed by a 300-second dissociation phase with running buffer.

    • Regenerate the sensor surface between compound injections if necessary (e.g., with a short pulse of 50 mM NaOH).

  • Data Interpretation:

    • The change in the refractive index at the sensor surface, proportional to the mass of bound compound, is recorded in real-time.[7]

    • Kinetic parameters (ka and kd) are derived by fitting the association and dissociation phases of the sensorgram to a 1:1 Langmuir binding model. The KD is calculated as kd/ka.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event.[8][9][10] This technique provides not only the binding affinity (KD) but also a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[11] This is crucial for understanding the driving forces behind the binding event (e.g., hydrogen bonding vs. hydrophobic interactions).

ITC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Enzyme X in ITC Buffer a1 Load Enzyme X into Sample Cell p1->a1 p2 Prepare Compound in Syringe a2 Titrate Compound into Sample Cell p2->a2 a1->a2 a3 Measure Heat Change per Injection a2->a3 d1 Integrate Heat Pulses a3->d1 d2 Fit to Binding Isotherm d1->d2 d3 Determine KD, ΔH, n d2->d3 Enzymatic_Assay_Workflow cluster_setup Assay Setup cluster_incubation Reaction & Detection cluster_readout Data Acquisition & Analysis s1 Dispense Compounds (Serial Dilution) s2 Add Enzyme X and Substrate s1->s2 s3 Add ATP to Initiate Reaction s2->s3 i1 Incubate at RT s3->i1 i2 Add Detection Reagents (Antibody, SA-APC) i1->i2 i3 Incubate for FRET Development i2->i3 r1 Read TR-FRET Signal i3->r1 r2 Plot % Inhibition vs. [Compound] r1->r2 r3 Calculate IC50 r2->r3

Caption: Workflow for a TR-FRET based enzymatic inhibition assay.

  • Reaction Setup:

    • In a 384-well plate, add 2 µL of serially diluted Compounds A, B, and C (in DMSO, followed by dilution in assay buffer).

    • Add 4 µL of a mixture containing Enzyme X and the biotinylated substrate peptide in assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 4 µL of ATP (at its Km concentration) in assay buffer.

  • Reaction and Detection:

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of stop/detection buffer containing the Eu-labeled anti-phospho-antibody and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Analysis:

    • Read the plate on a TR-FRET-capable plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary: Biophysical and Biochemical Assays
CompoundSPR KD (nM)ITC KD (nM)ΔH (kcal/mol)TΔS (kcal/mol)Enzymatic IC50 (nM)
Compound A 150180-8.5+0.8250
Compound B 2530-10.2-0.545
Compound C 500550-2.1+7.2800

Insight: A good correlation between the binding affinity (KD) and the functional inhibition (IC50) strengthens the validation of Enzyme X as the primary target. Compound B, the known inhibitor, shows the tightest binding and most potent inhibition. Compound A demonstrates respectable mid-nanomolar activity. Compound C, while it binds, does so with lower affinity and is a weaker inhibitor. The thermodynamic data from ITC suggests that the binding of Compound A is driven by favorable enthalpy, likely due to specific hydrogen bonds, while Compound C's binding is primarily entropy-driven, perhaps from displacing water molecules from a hydrophobic pocket.

Cellular Context: Validating Target Engagement in a Live-Cell Environment

Demonstrating binding to a purified protein is a crucial first step, but it is essential to confirm that the compound can penetrate the cell membrane and engage its target in the complex milieu of the cytoplasm. [12][13]The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. [14][15]

CETSA® Principle

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. [15]When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to its unbound state. [14]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge & Lysis cluster_analysis Analysis t1 Culture Cells t2 Treat Cells with Compound or Vehicle t1->t2 t3 Incubate t2->t3 h1 Harvest & Resuspend Cells t3->h1 h2 Heat Cell Suspension at Various Temps h1->h2 h3 Lyse Cells (Freeze-Thaw) h2->h3 a1 Separate Soluble & Pelleted Fractions h3->a1 a2 Quantify Soluble Enzyme X (e.g., Western Blot) a1->a2 a3 Plot Melt Curve / ITDRF a2->a3

Sources

A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery: The Potential of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the exploration of diverse chemical architectures. Heterocyclic scaffolds form the bedrock of many approved drugs, offering a rich tapestry of three-dimensional structures that can be tailored to interact with a multitude of biological targets.[1][2] This guide provides an in-depth comparison of the emerging N-(4-aminophenyl)tetrahydrofuran-2-carboxamide scaffold against other well-established five-membered heterocyclic systems. Our objective is to furnish researchers, scientists, and drug development professionals with a critical analysis of their respective strengths, supported by experimental context and actionable protocols.

The Strategic Value of the Tetrahydrofuran-2-carboxamide Core

The tetrahydrofuran (THF) ring is a privileged motif in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its non-planar, flexible nature allows for favorable interactions within protein binding pockets, while the oxygen heteroatom can act as a hydrogen bond acceptor, enhancing target affinity and solubility. The carboxamide linkage further provides a critical anchor for hydrogen bonding and offers a versatile point for synthetic diversification. When combined with an aminophenyl group, the resulting This compound scaffold presents a unique combination of structural features with potential for broad biological activity.

While direct and extensive biological data for this compound is not yet widely published, we can infer its potential by examining the structure-activity relationships (SAR) of analogous compounds. For instance, furan-2-carboxamide derivatives have demonstrated significant antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa.[3] Furthermore, mono-tetrahydrofuran annonaceous acetogenin analogs bearing a thiophene carboxamide have shown potent antitumor activity through the inhibition of mitochondrial complex I.[4] These findings suggest that the tetrahydrofuran-2-carboxamide core is a promising starting point for the development of novel anti-infective and anticancer agents.

Comparative Analysis with Established Heterocyclic Scaffolds

To contextualize the potential of the this compound scaffold, we will compare it with three other prominent five-membered heterocyclic systems: pyrrolidine-2-carboxamide, oxazolidinone, and thiazolidinedione.

ScaffoldKey Structural FeaturesKnown Biological ActivitiesRepresentative Marketed Drug(s)
This compound Saturated oxygen-containing heterocycle, flexible conformation, H-bond accepting oxygen.Inferred anti-infective and anticancer potential based on analogs.[3][4](Emerging Scaffold)
Pyrrolidine-2-carboxamide Saturated nitrogen-containing heterocycle, chiral center, conformational flexibility.Antiviral, antibacterial, anticancer, enzyme inhibition.Liraglutide (Victoza®), Vildagliptin (Galvus®)
Oxazolidinone Contains both oxygen and nitrogen, rigidified ring system.Primarily antibacterial (especially against Gram-positive bacteria).Linezolid (Zyvox®), Tedizolid (Sivextro®)
Thiazolidinedione Contains sulfur and nitrogen, ketone groups.Antidiabetic (insulin sensitizers), anticancer, anti-inflammatory.Pioglitazone (Actos®), Rosiglitazone (Avandia®)

Key Insights from the Comparison:

  • Flexibility vs. Rigidity: The tetrahydrofuran and pyrrolidine scaffolds offer greater conformational flexibility compared to the more rigid oxazolidinone and thiazolidinedione rings. This flexibility can be advantageous for exploring a wider range of binding pocket geometries.

  • Heteroatom Influence: The nature of the heteroatom(s) significantly impacts the scaffold's properties. The oxygen in the THF ring primarily acts as a hydrogen bond acceptor, while the nitrogen in the pyrrolidine ring can be a hydrogen bond donor or acceptor and a site for further substitution. The presence of sulfur in the thiazolidinedione ring contributes to its unique electronic properties and biological activities.

  • Therapeutic Applications: While oxazolidinones are well-established as antibacterial agents and thiazolidinediones as antidiabetics, the tetrahydrofuran and pyrrolidine carboxamides appear to have a broader, though less clinically validated, range of potential applications, including antiviral and anticancer activities.

Experimental Protocols for Evaluation

To facilitate the investigation of this compound and its analogs, we provide the following detailed experimental protocols.

Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for N-aryl carboxamide synthesis.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Nitro Group Reduction A Tetrahydrofuran-2-carboxylic acid C Tetrahydrofuran-2-carbonyl chloride A->C Reflux B Thionyl chloride (SOCl2) B->C E N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide C->E DCM, TEA D p-Nitroaniline D->E G This compound E->G Ethanol F H2, Pd/C F->G G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H G A Prepare serial dilutions of test compound in 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Include positive (bacteria only) and negative (broth only) controls D Incubate at 37°C for 18-24h B->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Sources

A Head-to-Head Experimental Blueprint: Evaluating "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide" as a Novel Anti-Angiogenic Agent Against Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel small-molecule inhibitors for critical oncology targets remains a cornerstone of modern drug discovery. Angiogenesis, the formation of new blood vessels, is a fundamental process exploited by tumors for growth and metastasis, with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) serving as a pivotal mediator.[1] Inhibition of the VEGF/VEGFR-2 signaling axis is a clinically validated strategy, and Sorafenib, a multi-kinase inhibitor, stands as a benchmark therapeutic in this class.[2][3][4] This guide introduces "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide," a novel chemical entity with structural motifs suggestive of potential kinase inhibitory activity. While direct biological data for this compound is not yet publicly available, its core structure, featuring a carboxamide linker and a terminal aminophenyl group, shares conceptual similarities with known hinge-binding pharmacophores.

This document provides a comprehensive experimental framework for the systematic evaluation of "this compound" against the reference compound, Sorafenib. The proposed studies are designed to rigorously assess its potential as a VEGFR-2 inhibitor, progressing from initial biochemical validation to cellular and in vivo models of angiogenesis. Our objective is to furnish researchers with a robust, self-validating workflow to ascertain the compound's potency, selectivity, and preclinical efficacy.

The Scientific Rationale: Why VEGFR-2?

VEGFR-2, a receptor tyrosine kinase, is a primary transducer of pro-angiogenic signals initiated by VEGF-A.[5] Its activation triggers a cascade of downstream signaling events, including the PLC-γ-PKC-MAPK and the PI3K-Akt-mTOR pathways, culminating in endothelial cell proliferation, migration, and tube formation.[5] The amide bond in our test compound could potentially form crucial hydrogen bond interactions with the hinge region of the VEGFR-2 kinase domain, a common feature among type II kinase inhibitors. This guide outlines the necessary experiments to test this hypothesis directly.

Visualizing the VEGFR-2 Signaling Cascade

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 Dimerization VEGF-A->VEGFR-2 Binding P-VEGFR-2 Autophosphorylation VEGFR-2->P-VEGFR-2 PLCg PLCg P-VEGFR-2->PLCg PI3K PI3K P-VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF mTOR mTOR Akt->mTOR MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Workflow: A Phased Approach

A tiered screening strategy is proposed to efficiently evaluate the candidate compound. This ensures that resource-intensive in vivo studies are only undertaken for compounds that demonstrate promising activity in initial, cost-effective biochemical and cellular assays.

Experimental_Workflow Compound_Procurement Compound Synthesis & Procurement Biochemical_Assay Phase 1: Biochemical Assays (VEGFR-2 Kinase Assay) Compound_Procurement->Biochemical_Assay Cellular_Assays Phase 2: Cellular Assays (HUVEC Proliferation, Migration, Tube Formation) Biochemical_Assay->Cellular_Assays If IC50 < 1µM Data_Analysis Comparative Data Analysis (IC50/EC50 Determination) Biochemical_Assay->Data_Analysis In_Vivo_Model Phase 3: In Vivo Angiogenesis Model (Matrigel Plug Assay) Cellular_Assays->In_Vivo_Model If potent in vitro Cellular_Assays->Data_Analysis Tumor_Xenograft Phase 4: In Vivo Efficacy (Tumor Xenograft Model) In_Vivo_Model->Tumor_Xenograft If significant inhibition In_Vivo_Model->Data_Analysis Tumor_Xenograft->Data_Analysis

Caption: Phased experimental workflow for compound evaluation.

Phase 1: Biochemical Potency Assessment

Objective: To determine the direct inhibitory effect of "this compound" on VEGFR-2 kinase activity.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2.

  • Reagents and Materials:

    • Recombinant Human VEGFR-2 (KDR) kinase[6]

    • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP (Adenosine triphosphate)

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test Compound: "this compound" (dissolved in DMSO)

    • Reference Compound: Sorafenib (dissolved in DMSO)[7]

    • Detection Reagent (e.g., Kinase-Glo™ Max, providing a luminescent readout)[6]

    • 96-well white microplates

  • Procedure:

    • Prepare a serial dilution of the test compound and Sorafenib in assay buffer. The final DMSO concentration should not exceed 1%.[6]

    • To each well of a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).

    • Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo™ Max reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Cellular Anti-Angiogenic Activity

Objective: To evaluate the effect of the test compound on key cellular processes of angiogenesis using Human Umbilical Vein Endothelial Cells (HUVECs).
Protocol 2.1: HUVEC Proliferation Assay
  • Procedure:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and Sorafenib for 72 hours. Include a vehicle control (DMSO).

    • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay.[8]

    • Measure the absorbance or luminescence and calculate the percentage of proliferation inhibition to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2.2: Endothelial Cell Tube Formation Assay

This assay models the differentiation of endothelial cells into capillary-like structures.

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel or a similar basement membrane extract and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound and Sorafenib.

    • Incubate for 6-18 hours to allow for tube formation.

    • Visualize the tube-like structures using a microscope and capture images.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Phase 3 & 4: In Vivo Validation

Objective: To assess the anti-angiogenic and anti-tumor efficacy of the compound in a living organism.
Protocol 3.1: Murine Matrigel Plug Assay

This model directly assesses the formation of new blood vessels in vivo.[9]

  • Procedure:

    • Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound or Sorafenib.

    • Subcutaneously inject the Matrigel mixture into mice.

    • After 7-14 days, excise the Matrigel plugs.

    • Quantify the extent of vascularization within the plugs by measuring the hemoglobin content (e.g., using the Drabkin method) or by immunohistochemical staining for endothelial cell markers like CD31.

Protocol 4.1: Human Tumor Xenograft Model
  • Procedure:

    • Implant human cancer cells (e.g., a cell line known to secrete high levels of VEGF, such as A549 or MCF7) subcutaneously into immunocompromised mice.[8]

    • Once tumors are established, randomize the mice into treatment groups (vehicle, test compound, Sorafenib).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31)).

Data Presentation and Comparative Analysis

The performance of "this compound" will be quantitatively compared to Sorafenib.

Assay Parameter "this compound" Sorafenib Reference IC₅₀ for Sorafenib
VEGFR-2 Kinase Assay IC₅₀ (nM)Experimental ValueExperimental Value90 nM[2]
HUVEC Proliferation GI₅₀ (µM)Experimental ValueExperimental ValueVariable, cell-line dependent
Tube Formation Assay EC₅₀ (µM)Experimental ValueExperimental ValueVariable, assay dependent
Matrigel Plug Assay % Inhibition of AngiogenesisExperimental ValueExperimental ValueN/A
Tumor Xenograft Model % Tumor Growth InhibitionExperimental ValueExperimental ValueN/A

Conclusion

This guide presents a structured and scientifically rigorous framework for the preclinical evaluation of "this compound" as a potential anti-angiogenic agent. By benchmarking its performance against Sorafenib across a cascade of biochemical, cellular, and in vivo assays, researchers can generate a comprehensive data package to support a go/no-go decision for further development. The causality-driven experimental design, from direct enzyme inhibition to functional in vivo outcomes, ensures a thorough and reliable assessment of this novel compound's therapeutic potential.

References

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. N-(4-aminophenyl)tetrahydrofuran-2-carboxamide, a compound with potential applications in drug discovery, requires careful management due to the inherent hazards associated with its chemical structure. Lacking a specific Safety Data Sheet (SDS), a thorough understanding of the risks posed by its constituent functional groups—an aromatic amine, a tetrahydrofuran ring, and a carboxamide linkage—is paramount for ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and associated operational and disposal plans.

Hazard Analysis: A Sum of its Parts

The risk profile of this compound is best understood by dissecting its molecular structure.

  • Aromatic Amine (Aniline Moiety): The presence of the 4-aminophenyl group places this compound in the category of aromatic amines. Primary aromatic amines are a well-documented class of hazardous compounds.[1][2] They are readily absorbed through the skin, and can also enter the body via inhalation or ingestion.[1] Many aromatic amines are toxic and are considered potential human carcinogens.[1][3] Exposure can lead to a range of adverse health effects, from skin and respiratory irritation to more severe systemic toxicity affecting organs like the liver and kidneys.[4]

  • Tetrahydrofuran (THF) Moiety: The tetrahydrofuran ring is a common solvent and structural motif. The primary hazard associated with THF is its propensity to form explosive peroxides upon exposure to air and light, particularly during storage.[5][6] While the carboxamide substitution may influence this reactivity, the potential for peroxide formation should not be discounted. These peroxides can become concentrated and detonate upon heating, friction, or shock.

  • Carboxamide Linkage: The carboxamide functional group is prevalent in pharmaceuticals. While many carboxamides are biologically active and can have therapeutic effects, they can also exhibit toxicity. The specific toxicological properties of the carboxamide in this particular molecule are not known, but it is prudent to handle the compound with care, assuming it may contribute to the overall hazard profile.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for dermal absorption of the aromatic amine component and the general hazards of handling a novel chemical, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (small scale) Safety glasses with side shieldsDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatRecommended: N95 respirator if handling powder
Chemical synthesis and purification Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coat or apron over a lab coatIn a certified chemical fume hood
Handling large quantities or potential for splashes Face shield worn over chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant suit or coverallsIn a certified chemical fume hood
Cleaning spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Step-by-Step PPE Protocols

Adherence to proper procedures for donning and doffing PPE is as critical as the selection of the equipment itself to prevent contamination.

Donning PPE Sequence:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the appropriate lab coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): If a respirator is needed, perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don a second pair of gloves over the first.

Doffing PPE Sequence (to minimize contamination):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Gown/Lab Coat: Unfasten the gown or lab coat. Roll it downwards from the shoulders, turning it inside out as you go. Avoid touching the exterior. Dispose of it in the designated waste stream.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap.

  • Respiratory Protection (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing PPE Decision Making

The selection of appropriate PPE is contingent on the specific task and the associated risks. The following diagram illustrates a simplified decision-making workflow.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Handling this compound Assess_Task Assess Task: - Scale of work? - Potential for splashes or aerosols? Start->Assess_Task Small_Scale Small Scale / Low Risk (e.g., weighing) Assess_Task->Small_Scale Low Synthesis Synthesis / Moderate Risk (in fume hood) Assess_Task->Synthesis Moderate Large_Scale Large Scale / High Risk (potential for splashes) Assess_Task->Large_Scale High Spill Spill Cleanup Assess_Task->Spill Emergency PPE_Small - Safety Glasses - Double Nitrile Gloves - Lab Coat - N95 (powder) Small_Scale->PPE_Small PPE_Synthesis - Chemical Goggles - Double Nitrile Gloves - Chemical-Resistant Lab Coat Synthesis->PPE_Synthesis PPE_Large - Face Shield & Goggles - Double Nitrile Gloves - Chemical-Resistant Suit Large_Scale->PPE_Large PPE_Spill - Face Shield & Goggles - Butyl Rubber Gloves - Chemical-Resistant Suit - Respirator Spill->PPE_Spill

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Safe Handling and Storage:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Storage: Store in a cool, dry, dark place in a tightly sealed, properly labeled container. To mitigate the risk of peroxide formation, consider storing under an inert atmosphere (e.g., nitrogen or argon). Regularly inspect containers for any signs of crystallization or precipitation, which could indicate peroxide formation.

  • Peroxide Testing: For older samples or containers that have been opened multiple times, it is advisable to test for the presence of peroxides before use, especially before any heating or distillation.

Spill Management:
  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[8] Place the contaminated material into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear the appropriate PPE, including respiratory protection. Contain the spill and absorb it with an inert material.

Waste Disposal:
  • Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, should be segregated as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[9] Do not dispose of it down the drain or in regular trash.

Conclusion

The safe handling of novel compounds like this compound is a cornerstone of responsible research. By understanding the hazards posed by its functional groups and implementing a robust PPE and safety plan, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's environmental health and safety department for specific guidance and protocols.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.